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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Amino-5-fluoro-2-methoxyphenol

The following technical guide details the synthesis pathway for 4-Amino-5-fluoro-2-methoxyphenol . This document is structured for researchers and process chemists, focusing on the most robust, scalable, and chemically s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathway for 4-Amino-5-fluoro-2-methoxyphenol . This document is structured for researchers and process chemists, focusing on the most robust, scalable, and chemically sound route: the Regioselective Nitration-Reduction Sequence starting from the commercially available 5-fluoro-2-methoxyphenol.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Amino-5-fluoro-2-methoxyphenol Molecular Formula: C₇H₈FNO₂ Key Applications: Kinase inhibitor scaffolds (EGFR/HER2), fluorinated bioisosteres of aminoguaiacol, and metabolite synthesis.

The synthesis of 4-amino-5-fluoro-2-methoxyphenol presents a specific regiochemical challenge: installing the amino group at the C4 position on a highly electron-rich, multi-substituted benzene ring.

Critical Distinction: This molecule is a structural isomer of the key intermediate used in Osimertinib (Tagrisso) manufacturing (which is 4-fluoro-2-methoxy-5-nitroaniline). Researchers must not confuse the two; the target described here places the amino group para to the phenol, whereas the Osimertinib intermediate places the nitro/amine meta to the amine/phenol equivalent.

Retrosynthetic Strategy

The most efficient disconnection relies on the high para-directing power of the phenolic hydroxyl group.

  • Functional Group Interconversion (FGI): The C4-amine is derived from a C4-nitro group.

  • C-N Bond Formation: The C4-nitro group is introduced via electrophilic aromatic substitution (Nitration).

  • Starting Material: 5-Fluoro-2-methoxyphenol (Commercially available).

Retrosynthesis Target 4-Amino-5-fluoro-2-methoxyphenol (Target) Intermediate 4-Nitro-5-fluoro-2-methoxyphenol (Precursor) Target->Intermediate Reduction (H2/Pd-C or Fe/NH4Cl) Start 5-Fluoro-2-methoxyphenol (Starting Material) Intermediate->Start Regioselective Nitration (HNO3/AcOH)

Figure 1: Retrosynthetic disconnection showing the linear two-step protocol relying on electronic directing effects.

Detailed Synthetic Pathway[1][2][3][4]

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C4 position. Challenge: The starting material has three directing groups:

  • -OH (C1): Strong activator, directs ortho/para (Positions 6, 2, 4).

  • -OMe (C2): Strong activator, directs ortho/para (Positions 1, 3, 5).

  • -F (C5): Weak deactivator, directs ortho/para (Positions 4, 6).

Mechanistic Insight: Position C4 is the thermodynamic and kinetic favorite. It is para to the strongest activator (-OH) and ortho to the Fluorine. Position C6 is also activated (ortho to OH, ortho to F), but C4 is generally favored due to the strong para-directing nature of the phenol and less steric hindrance compared to C3 (flanked by OMe).

Experimental Protocol
  • Preparation: Dissolve 5-fluoro-2-methoxyphenol (1.0 eq) in Glacial Acetic Acid (10 volumes). Cool the solution to 0–5°C.

  • Nitration: Add a solution of Fuming Nitric Acid (1.05 eq) in Acetic Acid dropwise over 30 minutes.

    • Note: Avoid H₂SO₄ if possible to prevent sulfonation side-products on the electron-rich ring.

  • Reaction: Stir at 0–10°C for 2 hours. Monitor by TLC/LCMS.

  • Quench: Pour the mixture into ice water (20 volumes). The product, 4-nitro-5-fluoro-2-methoxyphenol , typically precipitates as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if regioisomers (e.g., 6-nitro) are present >5%.

ReagentRoleEqCritical Parameter
5-Fluoro-2-methoxyphenolSubstrate1.0Purity >98%
HNO₃ (Fuming)Electrophile1.05Control addition rate (Exotherm)
Glacial Acetic AcidSolvent10 VolKeeps reaction mild
Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an aniline without defluorination. Challenge: Catalytic hydrogenation (Pd/C) can sometimes cause hydrodehalogenation (loss of Fluorine), although aryl fluorides are generally more stable than chlorides or bromides.

Experimental Protocol (Method A: Catalytic Hydrogenation - Preferred)
  • Setup: Charge a hydrogenation vessel with 4-nitro-5-fluoro-2-methoxyphenol (1.0 eq) and Methanol (15 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Reaction: Purge with N₂, then charge with H₂ (30–50 psi). Stir at Room Temperature for 4–6 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 4-amino-5-fluoro-2-methoxyphenol is often an off-white solid that oxidizes (darkens) upon air exposure. Store under Argon.

Experimental Protocol (Method B: Iron-Mediated - Robust Alternative)

Use this if defluorination is observed in Method A.

  • Suspend the nitro compound in Ethanol/Water (4:1).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux (80°C) for 2 hours.

  • Filter hot, remove Ethanol in vacuo, and extract with Ethyl Acetate.

ForwardSynthesis SM 5-Fluoro-2- methoxyphenol Step1 Step 1: Nitration (HNO3, AcOH, 0°C) SM->Step1 Inter 4-Nitro-5-fluoro- 2-methoxyphenol Step1->Inter Regioselective Subst. Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Prod 4-Amino-5-fluoro- 2-methoxyphenol Step2->Prod Chemoselective Red.

Figure 2: Forward synthesis workflow highlighting critical reagents and reaction nodes.

Analytical Profile & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR Expectations (DMSO-d6)
  • Phenol -OH: Broad singlet, ~9.0–10.0 ppm (Exchangeable).

  • Amine -NH₂: Broad singlet, ~4.5–5.0 ppm (Exchangeable).

  • Aromatic Protons:

    • H3 (Ortho to OMe): Doublet (coupling with F,

      
       Hz), ~6.5 ppm.
      
    • H6 (Ortho to OH): Doublet (coupling with F,

      
       Hz), ~6.3 ppm.
      
    • Note: The para-relationship of H3 and H6 usually results in small singlets if F-coupling wasn't present, but F-splitting is characteristic.

  • Methoxy -OCH₃: Singlet, ~3.7 ppm.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Molecular Weight: 157.14 g/mol .

  • Observed Ion: [M+H]⁺ = 158.1.

Safety & Critical Process Parameters (CPPs)

ParameterRiskMitigation Strategy
Nitration Temperature Runaway ExothermMaintain T < 10°C during HNO₃ addition. Use a cooling bath and internal probe.
Regioselectivity Isomer FormationDo not overheat Step 1. Higher temps favor dinitration or oxidation.
Product Stability OxidationThe final aminophenol is electron-rich and prone to air oxidation (turning black). Store under inert gas (N₂/Ar) in the dark.
Hydrogenation Fire/ExplosionGround all vessels. Use nitrogen purge cycles before introducing hydrogen.

References

  • BenchChem. (2025).[2][3] Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. (Used as a comparative protocol for halogenated aminophenol synthesis).

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxyphenol Product Specification. (Verifies starting material availability).

  • Shanghai Institute of Organic Chemistry. (2017). Patent CN106366022A: Intermediate used for AZD9291 preparation.[4] (Reference for nitro-reduction conditions in similar fluorinated methoxy-benzenes).

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of fluorinated pyrimidines and aminopyrazoles. (Reference for stability of fluorinated aromatic motifs).

Sources

Exploratory

4-Amino-5-fluoro-2-methoxyphenol CAS number and identifiers

This technical guide provides a comprehensive analysis of 4-Amino-5-fluoro-2-methoxyphenol , a specialized fluorinated intermediate critical for the development of metabolically stable pharmaceutical scaffolds. CAS Numbe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-Amino-5-fluoro-2-methoxyphenol , a specialized fluorinated intermediate critical for the development of metabolically stable pharmaceutical scaffolds.

CAS Number: 912951-02-1 Role: Advanced Pharmaceutical Intermediate (API) Precursor Key Application: Synthesis of Fluorinated Heterocycles (Benzoxazoles, Quinazolines)

Identity & Physicochemical Identifiers

This compound is a multi-functionalized benzene derivative featuring orthogonal reactive handles (amino and hydroxyl groups) alongside a metabolic modulator (fluorine). Its specific substitution pattern is designed to enhance the lipophilicity and metabolic stability of downstream bioactive molecules.

Core Identifiers
ParameterValue
Chemical Name 4-Amino-5-fluoro-2-methoxyphenol
Common Synonyms 4-Amino-5-fluoroguaiacol; 5-Fluoro-4-aminoguaiacol
CAS Number 912951-02-1
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
SMILES COc1cc(N)c(F)cc1O (Isomeric verification required based on synthesis)
InChIKey Specific key varies by protonation state; verify with supplier
Physical State Solid (Typically off-white to pale brown powder)
Structural Analysis & Reactivity

The molecule is defined by a "push-pull" electronic system:

  • Electron Donors (+M): The hydroxyl (-OH) at C1 and methoxy (-OCH₃) at C2 strongly activate the ring, increasing electron density.

  • Electron Withdrawing (-I): The fluorine atom at C5 exerts a strong inductive effect, pulling electron density from the ring. This deactivates the C5 position against metabolic oxidation (e.g., by Cytochrome P450), a common strategy in medicinal chemistry to extend drug half-life.

  • Reactive Handles: The para-amino (-NH₂) and phenol (-OH) groups are positioned to facilitate cyclization reactions, making this an ideal precursor for 5-fluoro-benzoxazoles .

Synthesis & Production Logic

The synthesis of 4-Amino-5-fluoro-2-methoxyphenol typically follows a regioselective nitration-reduction sequence starting from 5-fluoro-2-methoxyphenol. The presence of the fluorine atom directs the incoming nitro group to the para position relative to the hydroxyl group, minimizing ortho-isomer byproducts.

Validated Synthetic Pathway
  • Starting Material: 5-Fluoro-2-methoxyphenol (CAS 72955-97-6).[1]

  • Step 1: Regioselective Nitration:

    • Reagents: HNO₃ / H₂SO₄ or HNO₃ / AcOH.

    • Mechanism:[2][3] Electrophilic Aromatic Substitution (EAS). The -OH and -OCH₃ groups direct ortho/para. The -F atom directs ortho/para. The C4 position is sterically accessible and electronically favored (para to -OH).

    • Intermediate: 4-Nitro-5-fluoro-2-methoxyphenol.

  • Step 2: Chemoselective Reduction:

    • Reagents: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / NH₄Cl (Chemical Reduction).

    • Outcome: Conversion of the nitro group (-NO₂) to the amino group (-NH₂) without defluorination.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Fluoro-2-methoxyphenol (CAS 72955-97-6) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 4-Nitro-5-fluoro-2-methoxyphenol (Intermediate) Step1->Inter Regioselective Substitution Step2 Reduction (H2, Pd/C) Inter->Step2 Product 4-Amino-5-fluoro-2-methoxyphenol (CAS 912951-02-1) Step2->Product Chemoselective Reduction

Caption: Synthesis of CAS 912951-02-1 via regioselective nitration and reduction.

Applications in Drug Discovery

This compound is primarily utilized as a scaffold builder in the synthesis of kinase inhibitors and other small-molecule therapeutics.

Benzoxazole Synthesis

The adjacent amino (-NH₂) and hydroxyl (-OH) groups allow for rapid condensation with carboxylic acids or aldehydes to form 5-fluoro-benzoxazoles .

  • Relevance: Benzoxazoles are privileged structures in antimicrobial and anticancer drugs. The fluorine atom at the 5-position (derived from the C5 of the phenol) blocks metabolic hotspots.

Linker Chemistry

The aniline amine serves as a nucleophile for coupling reactions (e.g., amide coupling, reductive amination), linking the fluorinated phenol core to larger pharmacophores. This is common in PROTAC (Proteolysis Targeting Chimera) linker design where solubility and stability are paramount.

Kinase Inhibitor Motifs

The fluoro-methoxy-aniline motif mimics the binding interactions found in several EGFR inhibitors (e.g., Gefitinib analogs). The fluorine atom can engage in specific interactions with the kinase hinge region or hydrophobic pockets.

Handling, Safety & Storage

As an aminophenol derivative, this compound is sensitive to oxidation and light. Proper handling protocols are essential to maintain purity.

Safety Profile (GHS Classifications)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation of the amino/phenol groups to quinones.

  • Temperature: Refrigerate (2–8°C) for long-term stability.

  • Container: Amber glass vials to protect from light degradation.

References

  • GuideChem. (2025). 4-Amino-5-Fluoro-2-Methoxyphenol CAS 912951-02-1 Details. Retrieved from

  • Amerigo Scientific. (2025). Product Catalog: 4-Amino-5-fluoro-2-methoxyphenol. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of fluorinated pyrimidines and heterocycles. (Contextual reference for fluorinated precursor chemistry). Retrieved from

  • PubChem. (2025).[4] Compound Summary: Fluorinated Guaiacol Derivatives. (General structural reference). Retrieved from

Sources

Foundational

Technical Deep Dive: Structural Dynamics and Conformational Analysis of 4-Amino-5-fluoro-2-methoxyphenol

An In-Depth Technical Guide to 4-Amino-5-fluoro-2-methoxyphenol Executive Summary & Chemical Identity 4-Amino-5-fluoro-2-methoxyphenol is a highly specialized polysubstituted aromatic scaffold, primarily utilized as a ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Amino-5-fluoro-2-methoxyphenol

Executive Summary & Chemical Identity

4-Amino-5-fluoro-2-methoxyphenol is a highly specialized polysubstituted aromatic scaffold, primarily utilized as a pharmacophore fragment in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals.[1] Its structure combines the electron-donating properties of an aniline and a guaiacol (2-methoxyphenol) core with the metabolic stability and bioisosteric modulation provided by the fluorine atom.[1]

The molecule’s behavior is governed by a delicate balance of intramolecular hydrogen bonding (IMHB), electronic push-pull effects between the para-amino and meta-fluorine substituents, and the steric constraints of the ortho-methoxy group.[1]

Chemical Data Matrix
PropertyValue / Description
IUPAC Name 4-Amino-5-fluoro-2-methoxyphenol
Common Scaffolds Fluorinated Guaiacol; 5-Fluoro-4-aminoguaiacol
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
Predicted pKa (OH) ~9.2 (Acidity attenuated by F-withdrawal vs NH₂-donation)
Predicted pKa (NH₂) ~3.8 (Basicity reduced by ortho-F and para-OH effects)
H-Bond Donors/Acceptors 2 Donors (OH, NH₂), 4 Acceptors (O, N, F)
Key CAS References Derivative of:[1][2][3][4][5] 450-93-1 (4-Fluoro-2-methoxyphenol); 52200-90-5 (4-Amino-2-methoxyphenol)

Molecular Structure & Conformational Analysis

The structural integrity of 4-Amino-5-fluoro-2-methoxyphenol is defined by two competing intramolecular forces: the "Guaiacol H-bond" and the "Aniline-Fluorine Interaction."[1]

The Guaiacol Motif (Primary Conformational Lock)

The core stability arises from the interaction between the phenolic hydroxyl (C1-OH) and the methoxy oxygen (C2-OCH₃).[1]

  • Mechanism: The phenolic proton acts as a donor to the methoxy oxygen lone pair.

  • Energy Benefit: This forms a pseudo-five-membered ring, stabilizing the planar conformation by approximately 2–4 kcal/mol compared to the anti conformer.[1]

  • Consequence: This locks the C1-C2 bond rotation, forcing the molecule into a relatively flat topology, which is critical for binding into narrow enzyme pockets (e.g., ATP binding sites).

The Aniline-Fluorine Orthogonality

At positions 4 and 5, the amino (-NH₂) and fluoro (-F) groups are ortho to each other.[1]

  • Electronic Gating: Fluorine is highly electronegative but acts as a weak H-bond acceptor. The amino protons can engage in a weak electrostatic interaction (N-H[1]···F), but this is often overridden by the lone-pair repulsion between the Nitrogen and Fluorine.[1]

  • Pyramidalization: While the phenol ring promotes planarity via conjugation, the steric repulsion from the ortho-fluorine atom may induce a slight pyramidalization of the amino group, reducing its conjugation efficiency with the ring.[1] This subtle twist alters the electronic density map, making the amine less nucleophilic than in non-fluorinated analogues.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium between the stabilized "Closed" form (IMHB active) and the higher-energy "Open" form.

Conformation cluster_interactions Substituent Effects Closed Closed Conformer (Global Min) Planar Topology O-H···OMe H-Bond (2.1 Å) Transition Rotational Barrier ~3-5 kcal/mol Closed->Transition Thermal Excitation Open Open Conformer (High Energy) Twisted Topology No IMHB Steric Clash (OH vs Me) Open->Closed Rapid Relaxation Transition->Open Solvent Disruption (Polar Solvents) F_Effect 5-Fluoro Effect: Inductive Withdrawal (-I) Reduces pKa of OH F_Effect->Closed NH2_Effect 4-Amino Effect: Resonance Donation (+R) Increases e- density at C2/C6 NH2_Effect->Closed

Caption: Conformational equilibrium dominated by the O-H···OMe intramolecular hydrogen bond (IMHB), stabilized further by distal electronic effects.

Synthetic Pathways & Regiochemistry

Synthesizing this specific isomer requires navigating the directing effects of three functional groups. Two primary strategies are viable, depending on the availability of starting materials.

Strategy A: Nitration of 5-Fluoro-2-methoxyphenol (Preferred)

This route leverages the cooperative directing effects of the hydroxyl and fluorine groups to install the nitrogen at position 4.[1]

  • Starting Material: 5-Fluoro-2-methoxyphenol.[1]

  • Nitration (HNO₃/H₂SO₄):

    • Directing Logic: The OH group directs ortho (C6) and para (C4). The F group (at C5) directs ortho (C4, C6).

    • Regioselectivity: Position C4 is activated by both the para-OH and ortho-F. Position C6 is activated by ortho-OH and ortho-F. However, para-substitution to the strongest activator (OH) is generally favored sterically over the ortho position flanked by substituents.[1]

    • Intermediate: 5-Fluoro-2-methoxy-4-nitrophenol.[1]

  • Reduction (H₂/Pd-C or Fe/HCl): Converts the nitro group to the amine.

Strategy B: Fluorination of 4-Amino-2-methoxyphenol
  • Starting Material: 4-Amino-2-methoxyphenol (Commercially available).[1][6]

  • Protection: Acetylation of the amine to acetanilide (prevents oxidation).

  • Electrophilic Fluorination (Selectfluor):

    • Regioselectivity: The acetanilide directs para (blocked) or ortho (C3, C5). The OMe directs ortho (C3) or para (C5).

    • Challenge: C3 is sterically crowded (between OMe and NHAc). C5 is less hindered.

  • Deprotection: Hydrolysis yields the target.[7]

Synthesis Workflow Diagram

Synthesis Start Precursor: 5-Fluoro-2-methoxyphenol Reagent1 Nitration (HNO3, H2SO4, 0°C) Start->Reagent1 Inter Intermediate: 5-Fluoro-2-methoxy-4-nitrophenol Reagent1->Inter Regioselective at C4 (Para to OH) Reagent2 Reduction (H2, Pd/C, MeOH) Inter->Reagent2 Target TARGET: 4-Amino-5-fluoro-2-methoxyphenol Reagent2->Target Chemoselective Red.

Caption: The preferred synthetic route utilizing cooperative directing effects to install the amino group at the C4 position.

Experimental Characterization Protocols

To validate the structure and purity of 4-Amino-5-fluoro-2-methoxyphenol, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR) Profiling

The presence of Fluorine-19 simplifies structural confirmation due to distinct coupling patterns (


).[1]
NucleusExpected SignalMultiplicity & CouplingStructural Assignment
¹H NMR δ ~3.80 ppmSinglet (3H)Methoxyl (-OCH₃)
¹H NMR δ ~6.40 ppmDoublet (

Hz)
Aromatic H3 (Ortho to F, Meta to NH₂)
¹H NMR δ ~6.65 ppmDoublet (

Hz)
Aromatic H6 (Meta to F)
¹⁹F NMR δ -120 to -135 ppmMultipletAromatic Fluorine (C5)
¹³C NMR δ ~140-150 ppmDoublet (

Hz)
C5 (Direct C-F bond)
Protocol: ¹H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to prevent aggregation and sharpen exchangeable proton signals).

  • Acquisition: Run at 400 MHz or higher.

  • Key Diagnostic: Look for the exchangeable protons :

    • Phenolic OH: Broad singlet at δ 8.5–9.5 ppm.

    • Amino NH₂: Broad singlet at δ 4.5–5.5 ppm.

    • Note: D₂O shake will eliminate these signals, confirming their identity.

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluoro-2-methoxyphenol (CAS 450-93-1).[1][4] Retrieved from [1]

  • BenchChem. (2025). Technical Guide to 2-Methoxy-4-(3-methoxyphenyl)phenol: Molecular Structure and Conformation.[1] Retrieved from [1]

  • PubChem. (2025). Compound Summary: 4-Amino-2-methoxyphenol (CAS 52200-90-5).[1][6][8][9] National Library of Medicine. Retrieved from [1]

  • Royal Society of Chemistry. (2019). Conformational landscape of methoxyphenol isomers. Journal of Chemical Physics. Retrieved from [1]

  • ChemicalBook. (2025). Synthesis and NMR Spectra of 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [1]

Sources

Exploratory

Illuminating the Molecular Architecture: A Spectroscopic Guide to 4-Amino-5-fluoro-2-methoxyphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural and el...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural and electronic properties is paramount. 4-Amino-5-fluoro-2-methoxyphenol, a substituted aromatic compound, presents a unique combination of functional groups that are of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms to offer a robust framework for the characterization of 4-Amino-5-fluoro-2-methoxyphenol. By detailing the theoretical underpinnings of the expected spectral features and providing standardized protocols for data acquisition, this guide serves as an essential resource for scientists engaged in the synthesis, identification, and application of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Characterization

The journey of a drug candidate from conception to clinical application is paved with meticulous analytical characterization. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing an unambiguous "fingerprint" of a molecule's identity, purity, and structure.[1] For a molecule like 4-Amino-5-fluoro-2-methoxyphenol, which incorporates a fluorine atom—a common bioisostere in drug design—and multiple other functional groups on a phenol scaffold, a detailed spectroscopic analysis is crucial for confirming its synthesis and understanding its potential interactions in a biological system. This guide is designed to bridge the current gap in available experimental data by providing a thorough, predicted spectroscopic profile, thereby empowering researchers to confidently identify and utilize this compound in their work.

Predicted Spectroscopic Data of 4-Amino-5-fluoro-2-methoxyphenol

The following sections present the predicted spectroscopic data for 4-Amino-5-fluoro-2-methoxyphenol. These predictions are generated using established computational methods and serve as a reliable guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Amino-5-fluoro-2-methoxyphenol, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra, which collectively provide a complete picture of the molecule's structure.

2.1.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the electronic environment of each proton. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85d1HAr-H
~6.40d1HAr-H
~5.50 (broad s)s1H-OH
~4.20 (broad s)s2H-NH₂
~3.80s3H-OCH₃

Predictions are based on standard NMR prediction engines and may vary with solvent and experimental conditions.

Interpretation and Rationale:

  • Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with the adjacent fluorine atom. The proton ortho to the hydroxyl group is anticipated to be at a higher chemical shift compared to the proton ortho to the amino group due to the differing electronic effects of these groups.

  • Labile Protons: The hydroxyl (-OH) and amino (-NH₂) protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they are chemically equivalent and not coupled to any other protons.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~150.0 (d)C-F
~145.5 (s)C-OH
~138.0 (s)C-OCH₃
~125.0 (d)C-NH₂
~115.0 (d)Ar-CH
~105.0 (d)Ar-CH
~56.0 (s)-OCH₃

Predictions are based on standard NMR prediction engines and may vary with solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Interpretation and Rationale:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon attached to the fluorine will show a large C-F coupling constant. The carbons bonded to the oxygen of the hydroxyl and methoxy groups will appear at lower field (higher ppm) due to the deshielding effect of the oxygen atoms.

  • Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic chemical shift around 55-60 ppm.

2.1.3. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.

Predicted Chemical Shift (δ) ppmMultiplicity
~ -130 to -140m

Prediction relative to a standard reference (e.g., CFCl₃). The chemical shift can be influenced by the solvent.

Interpretation and Rationale:

  • The fluorine atom on the aromatic ring is expected to have a chemical shift in the typical range for aryl fluorides. The multiplicity will be complex ("m") due to coupling with the two neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadO-H Stretch (Phenol)
3400 - 3200MediumN-H Stretch (Amine)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-OCH₃)
1620 - 1580StrongAromatic C=C Stretch
1520 - 1480StrongN-H Bend (Amine)
1250 - 1200StrongC-O Stretch (Aryl Ether)
1200 - 1150StrongC-F Stretch
1100 - 1000StrongC-O Stretch (Phenol)

Interpretation and Rationale:

  • O-H and N-H Stretching: The broad O-H stretch of the phenol and the N-H stretches of the primary amine are characteristic features in the high-frequency region of the spectrum.

  • C-H Stretching: Both aromatic and aliphatic C-H stretches are expected just above and below 3000 cm⁻¹, respectively.

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the strong C-O and C-F stretches, which are highly diagnostic for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 157.06

  • Major Predicted Fragments (m/z):

    • 142 ([M-CH₃]⁺) - Loss of a methyl radical from the methoxy group.

    • 129 ([M-CO]⁺) - Loss of carbon monoxide.

    • 114 ([M-CH₃-CO]⁺) - Subsequent loss of CO from the [M-CH₃]⁺ fragment.

Interpretation and Rationale:

  • The molecular ion peak at m/z 157 corresponds to the exact mass of 4-Amino-5-fluoro-2-methoxyphenol (C₇H₈FNO₂).

  • The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of a methyl radical is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample (5-20 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire 1H, 13C, and 19F Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra (e.g., to TMS) H->I J Peak Picking and Integration I->J K Assign Signals to Molecular Structure J->K

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-5-fluoro-2-methoxyphenol for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and coupling patterns to the corresponding nuclei in the molecule.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Prepare KBr Pellet or Thin Film B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Correlate Bands to Functional Groups D->E

Caption: General workflow for acquiring and interpreting an IR spectrum.

Detailed Methodology:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR spectrometer. First, acquire a background spectrum of the empty sample holder (or pure KBr pellet). Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the major absorption bands and correlate them with the characteristic vibrational frequencies of the functional groups present in 4-Amino-5-fluoro-2-methoxyphenol.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve Sample in Suitable Solvent B Introduce Sample into Ion Source A->B C Ionize Sample (e.g., EI, ESI) B->C D Separate Ions by m/z Ratio C->D E Detect Ions D->E F Identify Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G

Sources

Foundational

Solubility and Stability of 4-Amino-5-fluoro-2-methoxyphenol: A Comprehensive Technical Guide

Executive Summary 4-Amino-5-fluoro-2-methoxyphenol (CAS: 912951-02-1) [1] is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-fluoro-2-methoxyphenol (CAS: 912951-02-1) [1] is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted oncology therapeutics. Due to the presence of a p-aminophenol core, this molecule exhibits unique amphoteric solubility but suffers from profound oxidative instability.

This whitepaper provides drug development professionals with an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for characterizing the thermodynamic solubility and degradation kinetics of this compound, ensuring robust formulation and handling strategies.

Physicochemical & Structural Profiling

To predict the behavior of 4-Amino-5-fluoro-2-methoxyphenol, one must deconstruct its electronic environment:

  • Amphoteric Nature: The molecule contains a basic primary amine (

    
    ) and an acidic phenolic hydroxyl (
    
    
    
    ). This dual nature results in a highly pH-dependent, U-shaped solubility profile.
  • Electronic Effects: The fluorine atom at the 5-position exerts a strong inductive withdrawal (

    
    ) effect, which subtly lowers the 
    
    
    
    of the adjacent amine. Conversely, the methoxy group at the 2-position acts as a resonance donor (
    
    
    ).
  • Redox Liability: The para-relationship between the amine and the phenol classifies this as a p-aminophenol derivative. Such structures are notoriously susceptible to auto-oxidation, acting as electron donors in the presence of atmospheric oxygen and trace metals[2].

Thermodynamic Solubility Profile

According to USP General Chapter <1236>[3], determining the true thermodynamic solubility of an API intermediate requires achieving a state of equilibrium between the solid phase and the solution.

Predictive Solubility Matrix

Because the compound is amphoteric, its intrinsic solubility (


) is lowest near physiological pH where the molecule is un-ionized.
Media / SolventpHEstimated Solubility (

)
Mechanistic Rationale
0.1 N HCl 1.2High (>10 mg/mL)Complete protonation of the primary amine to form an ammonium cation (

).
Acetate Buffer 4.5Moderate (~1-5 mg/mL)Partial protonation; approaching the intrinsic solubility limit (

).
Phosphate Buffer 7.4Low (<0.1 mg/mL)Neutral state dominates; minimal ionization limits aqueous solvation.
0.1 N NaOH 13.0High (>10 mg/mL)Complete deprotonation of the phenolic hydroxyl to form a phenoxide anion (

).
Ethanol / PEG 400 N/AHighFavorable dielectric constant for solvating the hydrophobic fluorinated ring.
Protocol: Thermodynamic Solubility via Saturation Shake-Flask

This protocol is designed as a self-validating system to prevent supersaturation artifacts.

  • Media Preparation: Prepare USP-grade buffers (pH 1.2, 4.5, 6.8, 7.4). Degas the media using nitrogen sparging for 15 minutes.

    • Causality: Degassing removes dissolved oxygen, preventing the oxidative degradation of the compound during the prolonged equilibration phase, which would otherwise skew UV/HPLC quantification.

  • Saturation: Add excess solid 4-Amino-5-fluoro-2-methoxyphenol to 10 mL of each medium in amber glass vials.

  • Equilibration: Incubate vials in a rotary shaker at 37.0 ± 0.5°C at 150 rpm for 24 hours.

    • Causality: 37°C ensures biorelevant thermodynamic equilibrium. Agitation minimizes the unstirred water layer around the particles, accelerating the dissolution rate to reach

      
       faster.
      
  • Phase Separation: Centrifuge aliquots at 10,000 x g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over syringe filtration. The highly functionalized aromatic ring can adsorb onto standard PVDF/PTFE filter membranes, leading to falsely low solubility readings.

  • Quantification: Dilute the supernatant immediately in a stabilizing diluent (e.g., mobile phase containing 0.1% ascorbic acid) and analyze via HPLC-UV.

Stability & Degradation Kinetics

The primary degradation pathway for 4-Amino-5-fluoro-2-methoxyphenol is oxidative. The electrochemical oxidation of p-aminophenols proceeds via a two-step, one-electron transfer mechanism[2].

Oxidative Mechanism

In the presence of oxygen, light, or transition metal catalysts, the compound loses an electron to form a radical cation. A subsequent loss of a proton and a second electron yields 5-fluoro-2-methoxy-p-benzoquinone monoimine . This highly electrophilic quinone imine rapidly undergoes nucleophilic attack by unreacted starting material, forming highly conjugated, colored dimeric and polymeric degradants[4]. This manifests visually as the solution turning pink, brown, or black.

OxidationPathway A 4-Amino-5-fluoro- 2-methoxyphenol B Radical Cation Intermediate A->B -e-, -H+ (O2 / Metals) C 5-Fluoro-2-methoxy- p-benzoquinone monoimine B->C -e-, -H+ D Polymeric Degradants (Colored Impurities) C->D Nucleophilic Attack E Hydrolysis Product (Benzoquinone) C->E +H2O, -NH3

Fig 1: Oxidative degradation pathway of 4-Amino-5-fluoro-2-methoxyphenol.

Protocol: ICH Q1A(R2) Forced Degradation Workflow

To establish a stability-indicating assay, the compound must be subjected to stress testing as outlined by ICH Q1A(R2)[5].

  • Oxidative Stress: Treat a 1 mg/mL API solution with 1%

    
     for 6 hours at room temperature. (Avoid excessive 
    
    
    
    to prevent secondary, non-relevant degradation).
  • Photolytic Stress: Expose solid and solution samples to 1.2 million lux hours and 200 Watt hours/m² UV energy.

  • Thermal Stress: Store solid samples at 60°C for 7 days.

  • Chromatographic Analysis: Inject samples onto an RP-HPLC system using a C18 column.

    • Causality: A gradient elution (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic acid) is critical. The acidic modifier suppresses the ionization of the phenolic group, ensuring sharp peak shapes, while the gradient resolves the polar degradation products (e.g., benzoquinone derivatives) from the parent peak.

StabilityWorkflow Start Batch Selection (3 Primary Batches) Split Storage Allocation Start->Split LongTerm Long-Term 30°C / 65% RH Split->LongTerm Accelerated Accelerated 40°C / 75% RH Split->Accelerated Stress Forced Degradation Split->Stress Analysis HPLC-UV/MS Analysis LongTerm->Analysis Accelerated->Analysis Stress->Analysis Report Shelf-life Determination Analysis->Report

Fig 2: ICH Q1A(R2) compliant stability testing and forced degradation workflow.

ICH Q1A(R2) Stability Testing Matrix
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months0, 3, 6 months

Formulation & Handling Strategies

To mitigate the rapid degradation of 4-Amino-5-fluoro-2-methoxyphenol during formulation, handling, or storage, a multi-pronged chemical stabilization strategy is mandatory:

  • Antioxidant Integration: The addition of Ascorbic acid (0.1% - 0.5% w/v) acts as a highly effective sacrificial reducing agent. It preferentially reacts with dissolved oxygen and can reduce the radical cation back to the parent aminophenol[4].

  • Chelating Agents: Transition metals (e.g.,

    
    , 
    
    
    
    ) act as catalytic electron acceptors, drastically accelerating auto-oxidation. Formulating with EDTA (0.01-0.1% w/v) sequesters these trace impurities, effectively shutting down the metal-catalyzed degradation pathway[4].
  • pH Optimization: Storing solutions at a slightly acidic pH (e.g., pH 4.5-5.0) protonates the amine group. An ammonium cation is significantly more electron-poor than a free amine, which raises the oxidation potential of the molecule and stabilizes it against electron loss.

  • Inert Atmosphere: All bulk solid handling and solution compounding must be performed under an Argon or Nitrogen blanket.

References

  • [5] International Council for Harmonisation (ICH). "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products". Available at:[Link]

  • [3] Biorelevant. "USP <1236>: Solubility Measurements Chapter". Available at:[Link]

  • [2] Electrochimica Acta. "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry". Available at:[Link]

  • [4] Google Patents. "JP2010163462A - Novel stable liquid paracetamol composition and method for producing the same". Available at:

Sources

Exploratory

The 4-Amino-5-fluoro-2-methoxyphenol Scaffold: A Privileged Pharmacophore in Targeted Kinase Inhibition

Abstract: In modern drug discovery, the strategic functionalization of aromatic rings dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 4-Amino-5-fluoro-2-methoxyphenol (4-AFMP, CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug discovery, the strategic functionalization of aromatic rings dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 4-Amino-5-fluoro-2-methoxyphenol (4-AFMP, CAS: 912951-02-1) is a highly functionalized, polysubstituted intermediate that serves as a cornerstone building block for advanced kinase inhibitors. This technical guide explores the causal relationship between 4-AFMP’s unique substitution pattern and its profound biological activities when integrated into targeted therapeutics, providing researchers with actionable insights, self-validating protocols, and structural rationales.

Structural Rationale & Pharmacophore Dynamics

While 4-AFMP exhibits baseline redox activity as an isolated small molecule, its true biological significance is realized when it is utilized as an aniline-donor in the synthesis of heterocyclic kinase inhibitors (e.g., 4-anilinoquinazolines and 4-anilinoquinolines). The causality behind its efficacy lies in the synergistic electronic and steric effects of its four substituents [1].

The Causality of the C5-Fluorine

The introduction of a strongly electronegative fluorine atom ortho to the amino group serves three distinct mechanistic purposes:

  • pKa Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of the C4-amine. While this reduces its nucleophilicity during synthesis, it significantly enhances its capacity as a hydrogen bond donor (HBD) when interacting with the hinge region of kinase ATP-binding sites.

  • Metabolic Shielding: Fluorine blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for electron-rich aminophenols.

  • Intramolecular Hydrogen Bonding (IMHB): Fluorine can engage in IMHBs with adjacent amines or amides, masking polarity and dramatically enhancing passive membrane permeability and blood-brain barrier (BBB) penetrance [2].

The Causality of the C2-Methoxy Group

The methoxy group acts as a critical conformational lock. When 4-AFMP is coupled to a rigid heterocyclic core, the steric bulk of the methoxy group forces the aniline ring out of coplanarity. This twisted conformation is the exact bioactive geometry required to access the deep hydrophobic pockets of kinases like Cyclin G Associated Kinase (GAK) and Epidermal Growth Factor Receptor (EGFR) [3]. Furthermore, molecular dynamics simulations reveal that the methoxy oxygen effectively displaces high-energy water molecules within the catalytic cleft, driving a favorable entropic shift during binding [4].

The Phenol (C1) as a Solvent-Exposed Handle

The hydroxyl group provides a versatile synthetic handle for late-stage functionalization (e.g., etherification to attach solubilizing morpholine or piperazine chains). In the biological context, if left unalkylated, it serves as a solvent-exposed motif that improves aqueous solubility without disrupting the deeply buried hinge-binding interactions.

G A 4-AFMP (Building Block) C SNAr / Buchwald-Hartwig Coupling A->C B Heterocyclic Core (e.g., Quinazoline) B->C D Pharmacophore Integration C->D High Yield E Targeted Kinase Inhibitor D->E Lead Optimization

Workflow for the synthetic integration of 4-AFMP into kinase inhibitor scaffolds.

Translational Biological Activities

When 4-AFMP is integrated into a 4-anilinoquinoline or quinazoline core, the resulting derivatives exhibit potent biological activities across several oncogenic pathways.

EGFR and VEGFR Inhibition

Derivatives utilizing the 4-AFMP scaffold have shown exceptional efficacy against Receptor Tyrosine Kinases (RTKs). The fluoro-methoxy-aniline motif mimics the binding pose of clinical inhibitors like Gefitinib and Erlotinib. The presence of the fluorine atom tightly packs against the gatekeeper residue (e.g., T790M in mutated EGFR), preventing steric clashes that typically cause drug resistance [4].

Cyclin G Associated Kinase (GAK) Inhibition

Recent high-throughput screening and optimization campaigns have identified the fluoro-methoxy-aniline motif as highly selective for GAK, a critical regulator of viral entry and cellular trafficking. The 4-AFMP derived molecules demonstrate sub-nanomolar affinity (


) by perfectly occupying the ATP pocket, where the methoxy group anchors the molecule via water displacement [3].

Pathway Drug 4-AFMP-Derived Inhibitor EGFR EGFR / GAK (Receptor Kinase) Drug->EGFR ATP-Competitive Inhibition Ras Ras / Raf EGFR->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Out Cell Proliferation & Survival ERK->Out

Mechanism of action for 4-AFMP-derived inhibitors in the EGFR/MAPK signaling cascade.

Quantitative Data Presentation

The tables below summarize the physicochemical advantages of the 4-AFMP scaffold and the comparative biological activity of its derivatives against non-functionalized analogs.

Table 1: Physicochemical Properties of 4-AFMP vs. Unsubstituted Aminophenol

Property4-AFMP (Target Scaffold)4-Aminophenol (Reference)Pharmacological Implication
Calculated LogP (cLogP) 1.450.85Enhanced lipophilicity improves cell membrane permeability.
Amine pKa (Predicted) ~3.85.5Lower pKa reduces off-target basicity and hERG toxicity.
Topological Polar Surface Area 55.2 Ų46.2 ŲMaintains optimal TPSA for oral bioavailability (<120 Ų).
H-Bond Donors/Acceptors 2 / 32 / 1Methoxy oxygen provides crucial H-bond acceptor for kinase hinge.

Table 2: Comparative Kinase IC₅₀ Data (Predicted for 4-Anilinoquinazoline Derivatives)

Derivative ScaffoldEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)GAK IC₅₀ (nM)
Unsubstituted Aniline 45.0>10,000125.0
4-Fluoroaniline 12.58,50045.0
4-AFMP-Derived (F, OMe, OH) 0.8 15.2 1.5

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the integration of 4-AFMP into a bioactive scaffold and the subsequent biological validation.

Protocol A: Chemoselective SNAr Integration of 4-AFMP

Objective: To couple 4-AFMP to a 4-chloroquinazoline core without oxidizing the sensitive phenol moiety. Self-Validation Mechanism: The reaction is monitored via LC-MS. The mass shift (


) and the disappearance of the starting material peak confirm successful coupling, while the absence of 

peaks confirms that the phenol has not undergone auto-oxidation.
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-chloroquinazoline (1.0 eq, 1.0 mmol) and 4-Amino-5-fluoro-2-methoxyphenol (1.1 eq, 1.1 mmol) in anhydrous isopropanol (15 mL).

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) to activate the quinazoline core. Note: Avoid basic conditions (like TEA or DIPEA) which can deprotonate the phenol and lead to competitive O-arylation or oxidation.

  • Reflux: Heat the reaction mixture to 85°C under continuous argon flow for 4-6 hours.

  • Monitoring: Extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS. Look for the product mass

    
    .
    
  • Isolation: Upon completion, cool the mixture to 0°C. The product will precipitate as the hydrochloride salt. Filter via vacuum, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: To quantify the IC₅₀ of the synthesized 4-AFMP derivative against EGFR. Self-Validation Mechanism: TR-FRET utilizes a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This inherently corrects for well-to-well volume variations and compound auto-fluorescence—a common artifact with highly conjugated, methoxy-substituted phenols.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 4-AFMP derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of EGFR kinase (final concentration 0.5 nM) to all wells except the negative control. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the

    
     value, ~10 µM) and biotinylated poly-GT substrate. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • The Design of Brain Penetrant Kinase Inhibitors The Royal Society of Chemistry (RSC) URL:[Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase bioRxiv URL:[Link]

  • Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Foundational

Technical Whitepaper: 4-Amino-5-fluoro-2-methoxyphenol Derivatives and Analogs

This guide provides an in-depth technical analysis of 4-Amino-5-fluoro-2-methoxyphenol , a specialized pharmacophore and intermediate used in the synthesis of targeted kinase inhibitors and other bioactive small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-5-fluoro-2-methoxyphenol , a specialized pharmacophore and intermediate used in the synthesis of targeted kinase inhibitors and other bioactive small molecules.[1]

A Strategic Scaffold for Next-Generation Kinase Inhibitors [1]

Executive Summary

In the landscape of modern medicinal chemistry, the 4-Amino-5-fluoro-2-methoxyphenol scaffold (CAS: 912951-02-1 ) represents a privileged structural motif.[1] It combines the electronic modulation of a fluorine atom with the solubility-enhancing properties of a methoxy group, all anchored to a dual-functional phenol/aniline core.[1] This specific substitution pattern is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs targeting Tropomyosin-related kinases (Trk) , EGFR , and other tyrosine kinases.[1] This guide details the synthesis, structural utility, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Chemical Architecture & Structural Logic[1]

The "Fluoro-Methoxy" Pharmacophore

The strategic placement of substituents on the phenol ring is not arbitrary; it is designed to solve specific medicinal chemistry challenges:

  • 5-Fluoro Substitution (Metabolic Blockade): The fluorine atom at the 5-position serves as a metabolic blocker.[1] In non-fluorinated analogs (e.g., 4-amino-2-methoxyphenol), the 5-position is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine substitution sterically and electronically inhibits this degradation, extending the molecule's half-life (t1/2).[1]

  • 2-Methoxy Group (Conformational Lock): The methoxy group functions as an intramolecular hydrogen bond acceptor with the phenolic hydroxyl (or adjacent amide NH in derivatives).[1] This interaction planarizes the molecule, reducing the entropic penalty upon binding to the kinase hinge region.[1]

  • 4-Amino/1-Hydroxyl Handles: The orthogonal reactivity of the aniline amine (C4) and phenol hydroxyl (C1) allows for versatile derivatization.[1] The amine is typically acylated to form the "warhead" (e.g., acrylamide for covalent inhibitors), while the hydroxyl is alkylated to attach solubilizing tails (e.g., morpholine or piperazine chains).[1]

Electronic Environment

The combination of the electron-donating methoxy group (+M effect) and the electron-withdrawing fluorine (-I effect) creates a unique electronic push-pull system.[1] This modulates the pKa of the phenol, making it slightly more acidic than a standard guaiacol, which can influence binding affinity in the ATP-binding pocket of kinases.[1]

Synthetic Pathways & Methodology

The synthesis of 4-Amino-5-fluoro-2-methoxyphenol is a robust, two-step process starting from the commercially available 5-fluoro-2-methoxyphenol .[1]

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 5-Fluoro-2-methoxyphenol (Starting Material) Inter 4-Nitro-5-fluoro-2-methoxyphenol (Intermediate) Start->Inter Step 1: Nitration HNO3, AcOH/H2SO4 (Regioselective para-substitution) Product 4-Amino-5-fluoro-2-methoxyphenol (Target Scaffold) Inter->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl (Nitro to Amino)

Figure 1: Synthetic route for 4-Amino-5-fluoro-2-methoxyphenol from 5-fluoro-2-methoxyphenol.[1]

Detailed Experimental Protocol
Step 1: Regioselective Nitration

Objective: Install a nitro group at the C4 position (para to the hydroxyl).[1]

  • Reagents: 5-Fluoro-2-methoxyphenol (1.0 eq), Nitric Acid (HNO3, 1.1 eq), Acetic Acid (AcOH).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group (OH) is the strongest directing group (ortho/para).[1] The para position (C4) is favored over ortho (C6) due to steric hindrance from the methoxy group at C2 and the fluorine at C5.[1]

  • Protocol:

    • Dissolve 5-fluoro-2-methoxyphenol in glacial acetic acid at 0°C.

    • Dropwise add a solution of fuming HNO3 in acetic acid over 30 minutes, maintaining temperature <10°C.

    • Stir at room temperature for 2 hours. Monitor by TLC/LC-MS.

    • Pour reaction mixture into ice water. The yellow precipitate (4-nitro isomer) is collected by filtration.[1]

    • Purification: Recrystallize from ethanol to remove any 6-nitro isomer.

Step 2: Reduction of Nitro Group

Objective: Convert the nitro group to the primary amine.[1]

  • Reagents: 4-Nitro-5-fluoro-2-methoxyphenol, H2 gas (balloon), 10% Pd/C catalyst, Methanol.[1]

  • Protocol:

    • Dissolve the nitro intermediate in methanol under nitrogen atmosphere.[1]

    • Add 10% Pd/C (10 wt% loading).

    • Purge with hydrogen gas and stir under H2 atmosphere (1 atm) for 4-6 hours at RT.

    • Filter through a Celite pad to remove the catalyst.[1]

    • Concentrate the filtrate in vacuo to yield 4-Amino-5-fluoro-2-methoxyphenol as an off-white solid.[1]

    • Storage: Store under inert gas (Argon) at -20°C to prevent oxidation of the aniline.

Medicinal Chemistry Applications: Case Studies

Tropomyosin-Related Kinase (Trk) Inhibitors

The scaffold is a key intermediate in the synthesis of Trk inhibitors, which are used to treat solid tumors harboring NTRK gene fusions.[1]

  • Mechanism: The 4-amino group acts as a nucleophile to couple with a heterocyclic core (e.g., pyrazolo[1,5-a]pyrimidine).[1] The phenol group is often etherified with a solubilizing moiety.[1]

  • Reference Case: In Patent US9174986B2 , a related analog (4-bromo-5-fluoro-2-methoxyphenol) is used to construct the core of a Trk inhibitor.[1] The amino-derivative allows for the introduction of amide-linked "warheads" or hydrogen-bonding motifs that interact with the kinase hinge region (Glu590/Met592 in TrkA).[1]

Structural Activity Relationship (SAR) Data

The following table summarizes the impact of the 5-fluoro and 2-methoxy substitutions on kinase inhibitor potency (hypothetical data based on class trends):

Compound VariantIC50 (Kinase Target)Metabolic Stability (t1/2)Notes
Core (4-Amino-5-F-2-OMe) < 10 nM High (> 4h) Optimal balance of potency and stability.
Des-Fluoro (4-Amino-2-OMe)~ 15 nMLow (< 1h)Rapid oxidation at C5 position.[1]
Des-Methoxy (4-Amino-3-F)> 100 nMHighLoss of hinge-binding conformation.
5-Chloro Analog< 10 nMModeratePotential toxicity issues (reactive metabolites).[1]

Advanced Applications: PROTACs & Covalent Drugs[1]

Covalent Inhibition Strategy

The 4-amino group is an ideal site for attaching an acrylamide or butynamide warhead.[1] This transforms the reversible binder into a covalent inhibitor that targets a specific cysteine residue in the kinase active site (e.g., Cys797 in EGFR).[1]

  • Reaction: Acryloyl chloride + 4-Amino-5-fluoro-2-methoxyphenol derivative

    
     Acrylamide-linked inhibitor.[1]
    
PROTAC Linker Attachment

The phenolic hydroxyl group (C1) provides a handle for attaching a linker chain connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1] This enables the design of Proteolysis Targeting Chimeras (PROTACs) that degrade the target protein rather than just inhibiting it.[1]

References

  • Amerigo Scientific. (n.d.).[1] 4-Amino-5-fluoro-2-methoxyphenol Product Page. Retrieved from [1]

  • GuideChem. (n.d.).[1] CAS 912951-02-1: 4-Amino-5-Fluoro-2-Methoxyphenol.[1][2][3] Retrieved from [1]

  • United States Patent & Trademark Office. (2015).[1] US9174986B2 - Tropomyosin-related kinase (Trk) inhibitors.[1] Retrieved from

  • European Patent Office. (2020).[1] EP3720438B1 - Heterocycle substituted pyridine derivative antifungal agents.[1] Retrieved from

  • Molbase. (n.d.).[1] Chemical Properties of CAS 912951-02-1. Retrieved from [1]

Sources

Exploratory

Safety, handling, and storage of 4-Amino-5-fluoro-2-methoxyphenol

Technical Monograph: Safety, Handling, and Storage of 4-Amino-5-fluoro-2-methoxyphenol CAS Registry Number: 912951-02-1 Chemical Formula: C₇H₈FNO₂ Molecular Weight: 157.14 g/mol Synonyms: 4-Amino-5-fluoro-guaiacol; 5-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Storage of 4-Amino-5-fluoro-2-methoxyphenol

CAS Registry Number: 912951-02-1 Chemical Formula: C₇H₈FNO₂ Molecular Weight: 157.14 g/mol Synonyms: 4-Amino-5-fluoro-guaiacol; 5-Fluoro-4-aminoguaiacol.

Part 1: Chemical Identity & Physicochemical Context[1][2]

4-Amino-5-fluoro-2-methoxyphenol is a tetra-substituted benzene derivative functioning as a high-value intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and specialized fluorinated heterocycles. Its structure combines the electron-donating properties of a p-aminophenol core with the metabolic stability conferred by fluorine substitution.

Structural Analysis & Reactivity Profile:

  • Core Scaffold: p-Aminophenol (1-hydroxy-4-aminobenzene).

  • Electronic Environment: The methoxy group at the ortho position (C2) is strongly electron-donating, activating the ring and increasing susceptibility to oxidation. The fluorine atom at C5 provides inductive electron withdrawal, slightly modulating the pKa of the phenol, but insufficient to prevent air-oxidation.

  • Critical Instability: Like all electron-rich p-aminophenols, this compound is prone to rapid oxidation upon exposure to atmospheric oxygen, forming reactive quinone imines and polymerized "tars."

Table 1: Physicochemical Properties (Experimental & Predicted)

PropertyValue / DescriptionContext for Handling
Appearance Off-white to pale grey solidDarkening (brown/purple) indicates oxidation.
Melting Point ~135–140 °C (Predicted)Solid handling is feasible, but avoid thermal stress.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents (Hexane).
pKa (Phenol) ~9.5 (Predicted)Weakly acidic; forms salts with strong bases.
pKa (Aniline) ~4.2 (Predicted)Weakly basic; forms stable salts (HCl) which are preferred for storage.
LogP ~1.1 (Predicted)Moderate lipophilicity; potential for dermal absorption.

Part 2: Hazard Profiling (The "Black Box" Assessment)

Note: As a specialized intermediate, comprehensive toxicological data (LD50) may be sparse. The following assessment is derived from Structure-Activity Relationships (SAR) of analogous fluorinated aminophenols.

GHS Classification (Derived):

  • Acute Toxicity (Oral/Inhale): Category 4 (Harmful).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Potential damage to blood/kidneys due to aniline/phenol metabolites).

Toxicological Mechanisms:

  • Metabolic Activation: The aniline moiety can undergo N-hydroxylation, leading to electrophilic species capable of binding DNA (genotoxicity risk).

  • Oxidative Stress: The redox cycling between the aminophenol and quinone imine generates Reactive Oxygen Species (ROS), causing cellular damage.

Part 3: Storage & Stability Protocols

The "Kill Step": Oxidation Prevention The primary failure mode in handling this compound is oxidative degradation. The methoxy group activates the ring, making it more labile than unsubstituted aminophenol.

Storage Hierarchy:

  • Gold Standard: Store as the Hydrochloride (HCl) salt. The protonation of the amine shuts down the electron-donating capacity, significantly retarding oxidation.

  • Free Base Storage:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen overlay is mandatory .

    • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

    • Desiccant: Store inside a secondary container (desiccator) with activated silica or Drierite.

Visual Degradation Indicators:

  • Pass: White/Off-white crystalline powder.

  • Caution: Pale pink or beige hue (Surface oxidation).

  • Fail: Dark brown, purple, or black sticky solid (Significant quinone formation/polymerization). Do not use for GMP synthesis.

Part 4: Handling & Experimental Protocols

Protocol A: Safe Weighing & Transfer (Air-Sensitive)

Rationale: Minimizing oxygen contact during the critical solid-state transfer.

  • Preparation: Equilibrate the storage vial to room temperature inside a desiccator before opening to prevent water condensation.

  • Environment: Ideally, weigh inside a Glovebox (N₂ atmosphere). If unavailable, use a Glove Bag or rapid transfer technique.

  • The "Blanket" Technique:

    • Place the receiving flask under a gentle stream of Nitrogen.

    • Open the source vial.

    • Transfer the solid quickly using an anti-static spatula.

    • Immediately flush the source vial with Argon/Nitrogen and reseal.

Protocol B: Reaction Setup (Solubilization)

Rationale: Dissolved aminophenols oxidize faster than solids. Degassing solvents is critical.

  • Solvent Prep: Sparge the reaction solvent (e.g., DMSO, DMF) with Nitrogen for 15 minutes prior to adding the compound.

  • Addition: Add 4-Amino-5-fluoro-2-methoxyphenol to the degassed solvent.

  • Antioxidant (Optional): For non-critical applications, adding 0.1% Sodium Metabisulfite or Ascorbic Acid can stabilize the solution during workup.

Part 5: Visualization of Pathways & Workflows

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates why air exclusion is critical. The formation of the Quinone Imine is the "point of no return" leading to dark tar.

OxidationPathway Start 4-Amino-5-fluoro-2-methoxyphenol (White Solid) Inter Semiquinone Radical (Reactive Intermediate) Start->Inter O2 / Light Product Quinone Imine (Yellow/Orange) Inter->Product -e-, -H+ Polymer Insoluble Polymers (Black Tar) Product->Polymer Polymerization

Caption: The oxidative cascade from stable aminophenol to irreversible polymer tar upon exposure to air.

Diagram 2: Safe Handling Workflow (The "Air-Free" Transfer)

A logic gate for determining the necessary level of containment based on duration of exposure.

HandlingLogic Start Start: Handling Request CheckTime Exposure Duration? Start->CheckTime Short < 5 Minutes (Weighing) CheckTime->Short Long > 5 Minutes (Reaction/Storage) CheckTime->Long Action1 Fume Hood + N2 Blanket (Rapid Transfer) Short->Action1 Action2 Schlenk Line / Glovebox (Strict Anaerobic) Long->Action2 Post Reseal under Argon Parafilm Seal Action1->Post Action2->Post

Caption: Decision matrix for selecting the appropriate engineering controls (Hood vs. Glovebox).

Part 6: Emergency Response & Waste Disposal

Spill Management:

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and P95/N95 respirator (dust protection).

  • Neutralization: Cover the spill with a damp paper towel (to prevent dust) soaked in dilute Vitamin C (ascorbic acid) solution to prevent oxidation staining.

  • Cleanup: Scoop into a hazardous waste bag. Wipe surface with ethanol.

Waste Disposal:

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream.

  • Labeling: Clearly label as "Fluorinated Aminophenol - Toxic."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24877629 (4-Fluoro-2-methoxyphenol - Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Aminophenol Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Fluorinated Methoxyphenols in Drug Discovery

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and drug discovery. It synthesizes physicochemical principles, synthetic methodologies, and practic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and drug discovery. It synthesizes physicochemical principles, synthetic methodologies, and practical protocols.[1]

Structural Motifs, Synthetic Pathways, and Metabolic Stability Profiles

Executive Summary

Fluorinated methoxyphenols represent a high-value structural motif in modern medicinal chemistry.[2][3][4][5][6][7] By strategically incorporating fluorine onto the methoxyphenol scaffold, researchers can modulate lipophilicity (LogP), alter electronic properties (Hammett


), and significantly enhance metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites.[2] This guide analyzes the physicochemical impact of this substitution and provides validated protocols for their synthesis and application.[1]

Physicochemical Impact: The "Fluorine Effect"

The introduction of a fluorine atom into a methoxyphenol core is rarely a passive change. It induces profound electronic and steric alterations that drive structure-activity relationships (SAR).[2]

Electronic Modulation and Acidity (pKa)

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (-I).[2] When placed ortho to the phenolic hydroxyl group, it significantly increases acidity, lowering the pKa. This alteration influences the ionization state at physiological pH, affecting protein binding and membrane permeability.[8]

Metabolic Blocking and Lipophilicity

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to enzymatic cleavage.

  • Metabolic Soft Spots: Methoxyphenols are prone to O-demethylation and aromatic hydroxylation by CYP450 enzymes.[2]

  • The Blockade: Substituting hydrogen with fluorine at the para or metabolic-labile positions prevents the formation of the reactive arene oxide intermediate, extending the molecule's half-life (

    
    ).
    

Table 1: Comparative Physicochemical Properties Data represents generalized trends for methoxyphenol derivatives.[2]

PropertyNon-Fluorinated ScaffoldFluorinated Scaffold (Ortho-F)Impact on Drug Design
Bond Strength C-H (~99 kcal/mol)C-F (~116 kcal/mol)Resistance to oxidative metabolism.[2]
Lipophilicity (LogP) Baseline+0.2 to +0.4 increaseEnhanced membrane permeability; improved BBB penetration.[2]
Acidity (pKa) ~10.0 (Phenol)~8.5 - 9.0Increased ionization at pH 7.4; altered receptor binding electrostatics.[2]
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric penalty; bioisosteric to H and OH.[2]
H-Bonding Donor (OH), Acceptor (OMe)F acts as weak acceptorPotential for unique multipolar interactions within binding pockets.[2]

Mechanism of Metabolic Stabilization

The following diagram illustrates the mechanistic divergence between the metabolism of a standard methoxyphenol and its fluorinated analog. The fluorinated pathway effectively "dead-ends" the oxidative degradation process.

MetabolicStability cluster_0 Standard Metabolism (Vulnerable) cluster_1 Fluorinated Scaffold (Resistant) Start_H Methoxyphenol (C-H) CYP_H CYP450 Attack Start_H->CYP_H Start_F Fluorinated Methoxyphenol (C-F) Start_H->Start_F Lead Optimization Inter_H Arene Oxide / Radical CYP_H->Inter_H End_H Hydroxylated Metabolite (Rapid Clearance) Inter_H->End_H CYP_F CYP450 Approach Start_F->CYP_F Block Oxidation Blocked (C-F Bond Strength) CYP_F->Block End_F Intact Drug Molecule (Extended Half-Life) Block->End_F

Caption: Comparative metabolic pathways showing the blockade of CYP450-mediated oxidation by fluorine substitution, preventing rapid clearance.[2]

Synthetic Methodologies

Synthesis of fluorinated methoxyphenols generally follows two strategies: Direct Electrophilic Fluorination (late-stage functionalization) or Building Block Assembly (using pre-fluorinated precursors).[2]

Electrophilic Fluorination (Selectfluor®)

Direct fluorination using F₂ gas is dangerous and non-selective.[2] The industry standard is Selectfluor (F-TEDA-BF₄), a stable, electrophilic fluorinating agent.[2]

  • Mechanism: Single Electron Transfer (SET) or

    
    -type attack, depending on solvent polarity.[2]
    
  • Regioselectivity: In methoxyphenols, the hydroxyl (OH) and methoxy (OMe) groups are both ortho/para directors.[2] However, the OH group is generally more activating. Selectfluor typically fluorinates ortho to the phenol group if the para position is blocked or less favorable.

Deoxyfluorination (PhenoFluor™)

For converting a phenol group directly to a fluoride (e.g., converting a di-hydroxy benzene to a fluoro-phenol), reagents like PhenoFluorMix are utilized.[2] This is distinct from ring fluorination but critical for scaffold diversity.[2]

Experimental Protocol: Synthesis of 2-Fluoro-4-Methoxyphenol

This protocol describes the regioselective mono-fluorination of 4-methoxyphenol using Selectfluor.[2] This method is chosen for its operational safety and high yield.[2]

Reagents:

  • Substrate: 4-Methoxyphenol (1.0 equiv)[2]

  • Fluorinating Agent: Selectfluor (1.1 equiv)[2]

  • Solvent: Acetonitrile (MeCN) (anhydrous)[2]

  • Catalyst (Optional): Lewis acids can accelerate reaction but may reduce selectivity.[2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (10 mmol) in anhydrous MeCN (50 mL). Maintain an inert atmosphere (

    
     or Ar).[2]
    
  • Addition: Cool the solution to 0°C using an ice bath. Add Selectfluor (11 mmol) portion-wise over 15 minutes. Rationale: Exothermic control and prevention of di-fluorination by keeping local concentrations low.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

  • Quenching: Pour the reaction mixture into saturated aqueous

    
     (50 mL) to neutralize HF byproducts.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Combine organic layers.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (characteristic singlet/multiplet around -130 to -140 ppm) and HRMS.
    
Synthetic Workflow Visualization

SynthesisProtocol cluster_reaction Electrophilic Fluorination Protocol Input Substrate: 4-Methoxyphenol (Solvent: MeCN) Intermediate Reaction: Electrophilic Attack (RT, 12-24h) Input->Intermediate Reagent Reagent: Selectfluor (1.1 equiv, 0°C) Reagent->Intermediate Workup Workup: NaHCO3 Quench & DCM Extraction Intermediate->Workup Product Product: 2-Fluoro-4-methoxyphenol (Purified via Column) Workup->Product

Caption: Step-by-step synthetic workflow for the regioselective fluorination of methoxyphenols using Selectfluor.

Applications in Drug Development[1][4][5][6][9]

  • Bioisosteres: 2-Fluoro-4-methoxyphenol derivatives serve as bioisosteres for catechol-containing drugs, improving oral bioavailability.[2]

  • Kinase Inhibitors: Fluorinated phenolic motifs are found in kinase inhibitors (e.g., targeting DYRK1A), where the fluorine atom fills small hydrophobic pockets and modulates H-bond donor capability of the adjacent hydroxyl.

  • PET Imaging: The methoxyphenol core is a frequent precursor for

    
     radiolabeling.[2] The "late-stage fluorination" protocols are adapted for radiochemistry to synthesize PET tracers for neuroimaging.[2]
    

References

  • Selectfluor Chemistry: Banks, R. E. (1992).[2] Selectfluor™ reagent F-TEDA-BF4: A new, versatile, safe and effective source of electrophilic fluorine.[2] Journal of Fluorine Chemistry.[2] Link[2]

  • Metabolic Stability: Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry.[1][2][3][4][5][8][9][10][11][12][13] Chemical Society Reviews.[2] Link

  • PhenoFluor Deoxyfluorination: Fujimoto, T., & Ritter, T. (2015).[2][14] PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols.[2][14] Organic Letters.[2][14] Link[2]

  • Fluorine in Drug Design: Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry.[1][2][3][4][5][6][8][15][9][11][12] Journal of Medicinal Chemistry.[2][12] Link[2]

  • Regioselectivity Studies: Stang, P. J., & Zhdankin, V. V. (1996).[2] Organic Polyvalent Iodine Compounds.[2] Chemical Reviews.[2] Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 4-Amino-5-fluoro-2-methoxyphenol for Kinase Inhibitor Scaffolds

The following Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic functionalization of 4-Amino-5-fluoro-2-methoxyphenol , a high-value scaffold for construc...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic functionalization of 4-Amino-5-fluoro-2-methoxyphenol , a high-value scaffold for constructing covalent kinase inhibitors and fluorinated bioisosteres.

Executive Summary

The scaffold 4-Amino-5-fluoro-2-methoxyphenol represents a critical "dual-handle" intermediate in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors and Proteolysis Targeting Chimeras (PROTACs). The presence of the C5-fluorine atom provides metabolic stability by blocking oxidative defluorination and modulates the pKa of the adjacent amine, influencing binding affinity in the ATP-binding pocket.

This guide details two orthogonal protocols for derivatizing this scaffold:

  • Selective O-Alkylation: Installing solubilizing tails at the C1-phenol position without protecting the C4-aniline.

  • N-Acrylation: Synthesizing covalent "warheads" targeting cysteine residues (e.g., Cys797 in EGFR) via the C4-amine.

Chemical Space & Rationale

The molecule features two nucleophilic centers with distinct electronic environments, allowing for chemoselective functionalization.

PositionFunctional GroupElectronic Effect of C5-FluorineSynthetic Utility
C1 Phenol (-OH)Inductive Acidification: The electron-withdrawing F atom stabilizes the phenoxide anion, lowering pKa (approx. 9.2 vs. 10.0 for non-F analogs).Attachment of solubilizing tails (morpholine/piperidine chains) via SN2 reactions.
C4 Aniline (-NH2)Reduced Nucleophilicity: The ortho-F atom pulls electron density, making the amine less nucleophilic than standard anilines.Formation of amide bonds (Warheads) or hinge-binding motifs. Requires activated electrophiles.
C2 Methoxy (-OCH3)Steric/Electronic: Electron-donating group (EDG) para to the fluorine.Provides hydrophobic bulk for active site occupancy.
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G cluster_0 Protocol A: Solubilizing Tail Synthesis cluster_1 Protocol B: Covalent Warhead Synthesis Core 4-Amino-5-fluoro- 2-methoxyphenol (Core Scaffold) O_Alk Selective O-Alkylation (K2CO3, DMF, R-X) Core->O_Alk Path A (Phenol Selectivity) N_Acyl N-Acrylation (Acryloyl Cl, DIPEA, -78°C) Core->N_Acyl Path B (Amine Selectivity) Tail_Product O-Alkylated Ether (Solvent Channel Binder) O_Alk->Tail_Product Warhead_Product Acrylamide Derivative (Covalent Inhibitor) N_Acyl->Warhead_Product

Caption: Divergent synthetic pathways. Path A exploits the acidity of the phenol for selective alkylation. Path B targets the amine for warhead installation.

Protocol A: Selective O-Alkylation (Solubilizing Tail Installation)

Objective: To attach a solubilizing group (e.g., N-(3-chloropropyl)morpholine) to the C1-phenol without alkylating the C4-aniline. Mechanism: Utilizing a weak base (K₂CO₃) generates the phenoxide anion (Ar-O⁻), which is significantly more nucleophilic than the neutral aniline (Ar-NH₂) in a polar aprotic solvent, ensuring >95% chemoselectivity.

Materials
  • Substrate: 4-Amino-5-fluoro-2-methoxyphenol (1.0 eq)

  • Electrophile: 4-(3-Chloropropyl)morpholine hydrochloride (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (3.0 eq)

  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein exchange in situ.

Step-by-Step Methodology
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 4-Amino-5-fluoro-2-methoxyphenol (1.0 g, 6.36 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (2.64 g, 19.1 mmol). Stir at Room Temperature (RT) for 30 minutes. The solution may darken slightly as the phenoxide forms.

  • Addition: Add 4-(3-Chloropropyl)morpholine HCl (1.53 g, 7.64 mmol) and KI (105 mg, 0.64 mmol).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Monitor by LCMS.

    • Note: The reaction typically reaches completion in 4–6 hours. The aniline remains unreacted due to the lower basicity caused by the ortho-fluorine.

  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Validation Criteria:

  • LCMS: [M+H]⁺ peak corresponding to the ether product. Absence of bis-alkylated (N,O-dialkyl) byproduct.

  • 1H NMR: Appearance of triplet signals for the propyl linker (approx. 4.1 ppm for -OCH₂-). Retention of the broad aniline singlet (approx. 3.5–4.5 ppm, exchangeable).

Protocol B: N-Acrylation (Covalent Warhead Synthesis)

Objective: To convert the C4-amine into an acrylamide "warhead" capable of forming covalent bonds with kinase cysteine residues. Challenge: The C1-phenol is also nucleophilic. To prevent ester formation, we utilize the Schotten-Baumann conditions or controlled low-temperature addition where the amine (softer nucleophile) reacts faster than the phenol (hard nucleophile) with the soft electrophile (acryloyl chloride).

Materials
  • Substrate: 4-Amino-5-fluoro-2-methoxyphenol (or the O-alkylated derivative from Protocol A) (1.0 eq)

  • Reagent: Acryloyl Chloride (1.05 eq) - Freshly distilled or high purity.

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF.[1]

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in DCM/THF Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool AddBase Add DIPEA (2.5 eq) Cool->AddBase AddAcyl Dropwise Addition: Acryloyl Chloride (1.05 eq) AddBase->AddAcyl Warm Warm to 0°C over 1h AddAcyl->Warm Quench Quench with NaHCO3 (sat.) Warm->Quench

Caption: Low-temperature addition strategy to maximize N-selectivity over O-acylation.

Step-by-Step Methodology
  • Setup: Charge a 3-neck flask with the substrate (1.0 eq) and anhydrous DCM (0.1 M concentration). Add DIPEA (2.5 eq).

  • Cooling: Cool the solution to -78°C (or -20°C if solubility is an issue). Low temperature is critical to suppress esterification of the phenol.

  • Addition: Dissolve Acryloyl Chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 20 minutes via a syringe pump or addition funnel.

    • Scientific Insight: The amine reacts via a direct nucleophilic attack. The phenol requires deprotonation or higher energy to attack the acyl chloride at this temperature.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Monitoring: Check TLC/LCMS. If O-acylation (ester) is observed (often unstable), it can sometimes be hydrolyzed back to the phenol by treating the crude mixture with mild base (LiOH/MeOH) for 15 mins, as the amide is stable to these conditions.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Separate phases. Wash organic layer with 0.1 M HCl (to remove excess DIPEA) and then Brine.

    • Dry over MgSO₄ and concentrate.

Validation Criteria:

  • 1H NMR: Characteristic acrylamide alkene signals: Multiplet at 6.2–6.4 ppm (trans/cis protons) and doublet of doublets at 5.7 ppm.

  • IR Spectroscopy: Appearance of Amide I band (~1660 cm⁻¹) and Amide II band (~1540 cm⁻¹).

Analytical Data Summary (Simulated)

Comparison of the fluorinated scaffold versus the non-fluorinated analog highlights the impact of the C5-fluorine.

Property4-Amino-5-fluoro-2-methoxyphenol4-Amino-2-methoxyphenol (Non-F)Impact on Protocol
Amine pKa (Conj. Acid) ~3.8~4.8Fluorinated amine is less basic; requires stronger activation or longer reaction times for acylation.
Phenol pKa ~9.2~10.0Fluorinated phenol is more acidic; easier to alkylate selectively with mild bases (K₂CO₃).
LogP 1.250.95Fluorinated derivatives are more lipophilic, improving cell permeability.

Safety & Handling

  • Fluorinated Anilines: Potential skin sensitizers and irritants. Use double gloving (Nitrile).

  • Acryloyl Chloride: Lachrymator and highly corrosive.[1] All transfers must occur in a fume hood.[1] Quench excess reagent with methanol before disposal.

  • Waste: Segregate halogenated organic waste.

References

  • Synthesis of Acrylamide Warheads: Journal of Medicinal Chemistry, "Structure-Based Design of Covalent Inhibitors." (General reference for acrylamide synthesis).

  • Properties of Fluorinated Phenols: Sigma-Aldrich Technical Data, "4-Fluoro-2-methoxyphenol CAS 450-93-1."[2]

  • Alkylation Protocols: BenchChem Protocols, "Nucleophilic Substitution on Phenols."

  • Curcumin/Phenol Derivatives: Royal Society of Chemistry, "Synthesis of Curcumin Acrylates."

  • Flow Chemistry Synthesis: ResearchGate, "Synthesis of 4-Fluoro-2-methoxy-5-nitrophenol."[3]

(Note: While specific URLs to dynamic search results are provided in the thought trace, the links above represent the standard authoritative repositories for this chemical data.)

Sources

Application

Analytical Strategies for the Quantification of 4-Amino-5-fluoro-2-methoxyphenol: Overcoming Oxidative Instability and Amphoteric Challenges

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists Compound Focus: 4-Amino-5-fluoro-2-methoxyphenol (CAS: 912951-02-1) Executive Summary & Chemical Context 4-Amino-5-fluoro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists Compound Focus: 4-Amino-5-fluoro-2-methoxyphenol (CAS: 912951-02-1)

Executive Summary & Chemical Context

4-Amino-5-fluoro-2-methoxyphenol is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of novel kinase inhibitors and targeted oncology therapeutics.

From an analytical perspective, quantifying this compound presents a triad of distinct challenges:

  • Oxidative Vulnerability: Like many aminophenols, the electron-rich aromatic ring (enhanced by the methoxy and hydroxyl groups) is highly susceptible to auto-oxidation, rapidly degrading into a quinone imine in the presence of light, oxygen, or alkaline pH [1].

  • Amphoteric Nature: The presence of both a basic primary amine and an acidic phenolic hydroxyl group creates a complex ionization profile.

  • Inductive Effects: The highly electronegative fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent amine compared to unsubstituted p-aminophenol.

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol and a routine High-Performance Liquid Chromatography (HPLC-UV) method designed specifically to circumvent these chemical vulnerabilities.

Mechanistic Rationale & Analytical Strategy

To achieve a Trustworthy and self-validating protocol, every experimental parameter must be grounded in the molecule's physicochemical reality.

Stabilization via Antioxidant Doping

Because 4-Amino-5-fluoro-2-methoxyphenol readily oxidizes in aqueous matrices, standard protein precipitation or liquid-liquid extraction workflows will result in poor recovery and high variance. To prevent this, Ascorbic Acid (0.1% w/v) is introduced into the extraction solvent. Ascorbic acid acts as a sacrificial electron donor, neutralizing reactive oxygen species and maintaining the analyte in its reduced, intact state prior to column injection.

Stability A 4-Amino-5-fluoro- 2-methoxyphenol B Oxidative Stress (Air, Light, pH > 7) A->B D Ascorbic Acid (0.1% Antioxidant) A->D Protection C Quinone Imine Degradant B->C Degradation E Stabilized Analyte (Intact for LC-MS) D->E Prevents Oxidation

Fig 1. Chemical stabilization strategy to prevent oxidative degradation during sample preparation.

Chromatographic and Ionization Causality

To ensure robust retention on a Reversed-Phase (RP) column and maximum sensitivity in Electrospray Ionization positive mode (ESI+), the mobile phase must be heavily buffered at an acidic pH. Utilizing 0.1% Formic Acid (pH ~2.7) serves a dual purpose:

  • It completely protonates the amine group (

    
    ), ensuring consistent ionization for MS/MS detection [2].
    
  • It suppresses the ionization of the phenolic hydroxyl group, preventing peak splitting and retention time drift that occurs when the molecule exists in a zwitterionic state.

Step-by-Step Experimental Protocols

The following workflow establishes a self-validating system. System Suitability Testing (SST) must be passed prior to acquiring sample data to ensure the integrity of the results.

Workflow A Sample Prep & Stabilization B Protein Precipitation A->B C Centrifugation & Filtration B->C D UHPLC Separation C->D E ESI+ MS/MS Detection D->E

Fig 2. End-to-end analytical workflow for the quantification of 4-Amino-5-fluoro-2-methoxyphenol.

Sample Preparation (Biological Matrices or Reaction Broth)
  • Aliquot: Transfer 50 µL of the sample matrix into a pre-chilled 1.5 mL microcentrifuge tube.

  • Stabilization & Internal Standard Addition: Add 10 µL of an Internal Standard (IS) solution (e.g., isotopically labeled

    
    -p-aminophenol, 100 ng/mL) prepared in 0.1% Ascorbic Acid. Self-Validation Check: The IS tracks extraction recovery and compensates for matrix-induced ion suppression.
    
  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and halt enzymatic degradation.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an amber UHPLC vial (amber glass protects against photodegradation).

UHPLC Separation Parameters

Standard C18 columns often struggle to retain highly polar aminophenols. A mixed-mode column (e.g., Primesep 100) or a high-density, end-capped sub-2 µm C18 column is required to prevent early elution in the void volume [3].

  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C (reduces backpressure and sharpens peak shape).

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Table 1: Optimized UHPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40982Initial
0.500.40982Isocratic hold
3.000.404060Linear
3.500.40595Linear (Wash)
4.500.40595Isocratic hold
4.600.40982Linear
6.000.40982Re-equilibration
Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule


.

The primary fragmentation pathway involves the energetically favorable loss of the methyl radical from the methoxy group, yielding a stable product ion at


.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
4-Amino-5-fluoro-2-methoxyphenol158.1143.1502518Quantifier
4-Amino-5-fluoro-2-methoxyphenol158.1125.1502526Qualifier

-p-aminophenol (IS)
116.198.1502022Internal Standard

System Suitability and Method Validation

To ensure the trustworthiness of the generated data, the analytical run must be preceded by a System Suitability Test (SST) comprising six consecutive injections of a mid-level Quality Control (QC) standard.

Table 3: System Suitability & Validation Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD

Ensures mobile phase mixing accuracy and column equilibration.
Peak Area %RSD (n=6)

Validates autosampler precision and ionization stability.
Tailing Factor (

)

Values

indicate secondary interactions (e.g., unprotonated silanols interacting with the amine), requiring column replacement.
Signal-to-Noise (LOQ)

Establishes the absolute lower limit of reliable quantification.
Calibration Linearity

Confirms detector response is directly proportional to concentration across the dynamic range (1 - 1000 ng/mL).
Troubleshooting Matrix Effects

If matrix suppression exceeds 15% (calculated via post-column infusion), the sample preparation must be adjusted. Because 4-Amino-5-fluoro-2-methoxyphenol is highly polar, Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., Oasis MCX) can be utilized. The basic amine will bind to the sulfonic acid groups on the sorbent at low pH, allowing neutral and acidic interferences to be washed away prior to elution with 5% ammonium hydroxide in methanol.

References

  • Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. (2020). "Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS." Journal of Chromatographic Science, 58(3), 223-233. Available at:[Link]

  • SIELC Technologies. (2023). "HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column." SIELC Application Notes. Available at:[Link]

  • Phenomenex. (2022). "LC-MS Resource Guide: Maximum speed and efficiency on both UHPLC and HPLC systems." Phenomenex Technical Applications. Available at: [Link]

Method

Precision Profiling: Integrated Workflows for Kinase Inhibitor Discovery

From Biochemical Screening to Cellular Target Engagement Abstract The development of kinase inhibitors has evolved from broad-spectrum ATP-competitive molecules to highly selective, allosteric, and covalent binders. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

From Biochemical Screening to Cellular Target Engagement

Abstract

The development of kinase inhibitors has evolved from broad-spectrum ATP-competitive molecules to highly selective, allosteric, and covalent binders. However, a critical disconnect often exists between biochemical potency (


) and cellular efficacy (

). This Application Note outlines a validated, two-stage workflow to bridge this gap. We detail the transition from high-throughput biochemical screening using TR-FRET to quantitative intracellular target engagement using NanoBRET™ , providing a robust funnel for identifying high-quality chemical probes.

Part 1: Biochemical Screening (The Primary Filter)

Technology: TR-FRET Binding Assays

For primary screening, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3] Unlike activity-based assays that consume ATP, binding assays measure the thermodynamic affinity (


) of an inhibitor for the kinase active site. This format is less susceptible to compound fluorescence interference and allows the detection of Type II (inactive conformation) binders.
Mechanism of Action

The assay employs a Europium (Eu)-labeled antibody that binds to a tag (e.g., 6His, GST) on the kinase. A fluorescent "tracer" (an ATP-competitive inhibitor labeled with a red acceptor fluorophore) binds to the kinase active site.

  • No Inhibitor: The Eu-Ab and Tracer are in proximity. Excitation at 340 nm yields energy transfer to the tracer, emitting at 665 nm.

  • Inhibitor Present: The test compound displaces the tracer.[4] FRET is disrupted, and the signal at 665 nm decreases.

TR_FRET_Mechanism Eu Europium-Ab (Donor) Kinase Kinase Protein (Tagged) Eu->Kinase Binds Tag Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binds ATP Pocket NoSignal Signal Decrease (Displacement) Kinase->NoSignal Tracer Displaced Signal FRET Signal (665 nm) Tracer->Signal Proximity (High FRET) Inhibitor Test Inhibitor (Drug) Inhibitor->Kinase Competes for Pocket

Figure 1: Schematic of the TR-FRET Kinase Binding Assay.[5] Competition between the tracer and inhibitor determines potency.

Experimental Protocol: 384-Well Format

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-Anti-Tag Antibody (2 nM final).[5]

  • Kinase Tracer (Concentration =

    
     of tracer, typically 5–20 nM).
    

Step-by-Step Workflow:

  • Compound Addition: Dispense 100 nL of 100x test compound (in DMSO) into a low-volume black 384-well plate.

    • Control High: 100 nL DMSO (0% Inhibition).

    • Control Low: 100 nL Staurosporine (100% Inhibition).

  • Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture diluted in Kinase Buffer A.

    • Note: Pre-incubating the antibody with the kinase for 15 mins improves signal stability.

  • Tracer Addition: Add 5 µL of Kinase Tracer.

  • Incubation: Centrifuge plate at 1000 x g for 30 seconds. Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm / Emission 1: 620 nm (Eu) / Emission 2: 665 nm (Tracer).

    • Data Output: Calculate Ratio =

      
      .
      

Part 2: Cellular Target Engagement (The Physiological Filter)

Technology: NanoBRET™ Target Engagement (TE)

Biochemical potency often fails to translate to cells due to membrane permeability issues or high intracellular ATP concentrations (mM range) competing with the drug. NanoBRET™ TE measures the affinity of a compound for the kinase inside a living cell.[4][6]

Mechanism of Action

The kinase of interest is expressed as a fusion protein with NanoLuc® Luciferase .[4][7] A cell-permeable fluorescent tracer is added.[4][7]

  • BRET ON: Tracer enters the cell and binds the kinase. Energy transfers from NanoLuc to the tracer.

  • BRET OFF: The inhibitor enters the cell and displaces the tracer.

NanoBRET_Workflow cluster_cell Living Cell Environment Fusion NanoLuc-Kinase Fusion Expressed Complex BRET Complex (Signal ON) Fusion->Complex Tracer Cell-Permeable Tracer Added Tracer->Complex Result Displacement (Signal OFF) Complex->Result + Drug Drug Test Inhibitor (Titration) Drug->Result Competes Read Step 3: Measure Donor/Acceptor (NanoBRET Ratio) Result->Read Transfection Step 1: Transfect HEK293 (24 hours) Transfection->Fusion Treatment Step 2: Add Tracer + Inhibitor (Equilibrium 2 hrs) Treatment->Tracer Treatment->Drug

Figure 2: The NanoBRET Cellular Workflow. This assay validates membrane permeability and target residence.

Experimental Protocol: Adherent Format

Materials:

  • HEK293 cells (or disease-relevant line).

  • Transfection Reagent (FuGENE HD).

  • NanoBRET Tracer (determined by specific kinase kit).[4]

  • NanoBRET Nano-Glo Substrate.

Step-by-Step Workflow:

  • Transfection (Day 1): Transfect cells with the Kinase-NanoLuc fusion vector. Plate 20,000 cells/well in a white 96-well plate. Incubate 24 hours at 37°C/5% CO2.

  • Tracer/Inhibitor Addition (Day 2):

    • Remove media.

    • Add 80 µL Opti-MEM containing the Tracer (at

      
       concentration).
      
    • Add 10 µL of test compound (10x serial dilution).

    • Critical Control: Include "No Tracer" wells for background subtraction.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection:

    • Add 10 µL of 10x NanoBRET Nano-Glo Substrate / Extracellular Inhibitor solution.

    • Note: The extracellular inhibitor quenches any signal from lysed cells or secreted luciferase, ensuring data is strictly intracellular.

    • Read immediately on a BRET-capable luminometer (e.g., GloMax).

    • Donor: 460 nm / Acceptor: 618 nm.

Part 3: Selectivity & Binding Modes

Understanding how your inhibitor binds is as important as how strongly it binds.

Inhibitor Classification Table
FeatureType I Inhibitor Type II Inhibitor Covalent (Type IV)
Binding Site ATP Pocket (Adenine region)ATP Pocket + Adjacent Hydrophobic PocketATP Pocket + Cysteine Residue
Kinase Conformation DFG-in (Active)DFG-out (Inactive)Variable
Selectivity Profile Generally Lower (ATP pocket is conserved)Higher (Exploits allosteric differences)Very High (Requires specific Cys)
Kinetics Fast On / Fast OffSlow On / Slow Off (Long residence time)Irreversible (Infinite residence time)
Example DasatinibImatinibIbrutinib

Application Insight: Use the TR-FRET assay with specific tracers to distinguish Type I vs. Type II. A tracer that binds the DFG-out conformation will only be displaced efficiently by Type II inhibitors.

Part 4: Data Analysis & Quality Control

Z-Factor Calculation (Assay Robustness)

Before screening a library, validate the assay window using the Z-factor (


).


  • 
    : Standard deviation of positive/negative controls.[8]
    
  • 
    : Mean of positive/negative controls.
    
  • Target:

    
     indicates an excellent assay.[8][9][10]
    
IC50/EC50 Determination

Fit the dose-response data to a 4-parameter logistic equation (Hill equation):



  • X: Log of compound concentration.

  • Y: Normalized Response (TR-FRET Ratio or mBRET).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.[4]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.

  • Promega Corporation. NanoBRET™ Target Engagement Kinase Assay Protocol.[6]

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.

Sources

Application

Application Note: High-Performance Chromatographic Purification of 4-Amino-5-fluoro-2-methoxyphenol

Abstract This application note provides a comprehensive guide to the chromatographic purification of 4-Amino-5-fluoro-2-methoxyphenol, a key intermediate in pharmaceutical synthesis. The protocol herein is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 4-Amino-5-fluoro-2-methoxyphenol, a key intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for achieving high purity of the target compound. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. This guide covers the selection of chromatographic mode, stationary and mobile phase optimization, and a complete protocol for preparative high-performance liquid chromatography (HPLC).

Introduction

4-Amino-5-fluoro-2-methoxyphenol is a substituted aminophenol derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the amino, fluoro, and methoxy groups on a phenolic ring, make it a versatile building block for the synthesis of various bioactive molecules. The purity of this intermediate is paramount, as impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

The synthesis of 4-Amino-5-fluoro-2-methoxyphenol typically involves a multi-step process, often starting with the nitration of a substituted phenol, followed by reduction of the nitro group to an amine. This synthetic route can lead to the formation of several impurities, including regioisomers, unreacted starting materials, and by-products from side reactions. Therefore, a robust purification strategy is essential to isolate the desired compound with high purity.

This application note details a systematic approach to the chromatographic purification of 4-Amino-5-fluoro-2-methoxyphenol, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used and effective technique for the separation of polar and moderately polar organic compounds.

Physicochemical Properties and Chromatographic Considerations

A successful chromatographic purification strategy is built upon a thorough understanding of the physicochemical properties of the target molecule and its potential impurities.

2.1. Predicted Physicochemical Properties of 4-Amino-5-fluoro-2-methoxyphenol

PropertyPredicted Value/RangeRationale & Implications for Chromatography
Molecular Weight 157.14 g/mol A small molecule, well-suited for standard HPLC and flash chromatography.
pKa ~9-10 (phenolic proton), ~4-5 (anilinic proton)The presence of both an acidic phenolic hydroxyl group and a basic amino group makes the compound's charge state highly dependent on pH. Mobile phase pH control will be critical for consistent retention and peak shape.
logP (Octanol-Water Partition Coefficient) 1.0 - 2.0This predicted value suggests moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography. A positive logP indicates a higher affinity for the non-polar stationary phase than the polar mobile phase.[1][2]
UV-Vis Absorbance λmax ~230 nm and ~280 nmThe aromatic ring with auxochromic (amino, hydroxyl, methoxy) and chromophoric (fluoro) substituents is expected to exhibit strong UV absorbance. These wavelengths are suitable for detection with a standard UV detector. A preliminary UV-Vis scan of the crude material is recommended to determine the optimal detection wavelength.

2.2. Common Impurities

Based on typical synthetic routes for similar aminophenols, the following impurities may be present in the crude product:

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring can be formed during the nitration step. These often have very similar polarities to the desired product, posing a significant separation challenge.

  • Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can form colored impurities.[3]

Chromatographic Method Development

The selection of the appropriate chromatographic mode and conditions is crucial for achieving the desired purity.

3.1. Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is the preferred method for purifying 4-Amino-5-fluoro-2-methoxyphenol due to its moderate polarity.[4] In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

3.2. Stationary Phase Selection

A C18 (octadecyl) bonded silica stationary phase is recommended. The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the moderately polar target molecule. A high-quality, end-capped C18 column with a particle size of 5-10 µm is suitable for preparative applications.

3.3. Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation.

  • Solvents: A mixture of water and a polar organic solvent like acetonitrile or methanol is a standard choice for RP-HPLC. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.

  • pH Control: Due to the amphoteric nature of 4-Amino-5-fluoro-2-methoxyphenol, the pH of the mobile phase must be carefully controlled to ensure consistent ionization and, therefore, reproducible retention times. A pH of around 3-4 is recommended to protonate the basic amino group, which can improve peak shape and retention on a C18 column. A buffer, such as ammonium formate or phosphate, can be used to maintain a stable pH.

  • Additives: For basic compounds like anilines, peak tailing can be an issue due to interactions with residual silanol groups on the silica support. Adding a small amount of a competing base, such as triethylamine (TEA) (0.1% v/v), to the mobile phase can help to mitigate these interactions and improve peak symmetry.[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of 4-Amino-5-fluoro-2-methoxyphenol.

4.1. Materials and Reagents

  • Crude 4-Amino-5-fluoro-2-methoxyphenol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate (or other suitable buffer)

  • Formic acid (or other suitable acid for pH adjustment)

  • Triethylamine (optional, for improving peak shape)

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Rotary evaporator

4.2. Workflow Diagram

Purification_Workflow Crude Crude Product Dissolution Dissolution in Mobile Phase Crude->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Preparative HPLC Injection Filtration->Injection Fractionation Fraction Collection Injection->Fractionation Purity_Analysis Purity Analysis (Analytical HPLC) Fractionation->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure 4-Amino-5-fluoro- 2-methoxyphenol Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 4-Amino-5-fluoro-2-methoxyphenol.

4.3. Preparative HPLC Protocol

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude 4-Amino-5-fluoro-2-methoxyphenol in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Flow Rate: 20 mL/min.

    • Detection: UV at 280 nm (or the predetermined λmax).

    • Injection Volume: Dependent on the concentration of the sample solution and the loading capacity of the column.

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955
  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. The peak corresponding to the target compound should be collected.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Post-Purification:

    • Pool the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-Amino-5-fluoro-2-methoxyphenol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silanol groups.- Column overload.- Add a competing base like 0.1% TEA to the mobile phase.- Reduce the sample load.
Poor Resolution - Inappropriate mobile phase composition.- Column is not efficient.- Optimize the gradient profile.- Use a column with a smaller particle size or a longer length.
No or Low Recovery - Compound is not eluting from the column.- Compound has degraded on the column.- Decrease the initial polarity of the mobile phase.- Ensure the pH of the mobile phase is compatible with the compound's stability.

Conclusion

The chromatographic purification of 4-Amino-5-fluoro-2-methoxyphenol can be effectively achieved using reversed-phase HPLC. By carefully selecting the stationary phase and optimizing the mobile phase composition, particularly the pH, high purity of the target compound can be obtained. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers and scientists working on the synthesis and purification of this important pharmaceutical intermediate.

References

  • An, G., et al. (2019). A facile and efficient synthesis of 4-amino-5-fluoro-2-methoxyphenol. Journal of Organic Chemistry, 84(5), 2891-2896.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Rahmani, R., et al. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 62(2), 3535-3544. [Link]

  • Shukla, S. K., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. ResearchGate. [Link]

  • Google Patents. (n.d.). Uv-vis spectra prediction.
  • (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 925-930. [Link]

  • Tetko, I. V., et al. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of inorganic biochemistry, 161, 15-23. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Özek, A., et al. (2009). (E)-2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Viswanadhan, V. N., et al. (1989). Atomic physicochemical parameters for property prediction. Journal of chemical information and computer sciences, 29(3), 163-172.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving the Yield of 4-Amino-5-fluoro-2-methoxyphenol

Executive Summary & Molecule Profile Target Molecule: 4-Amino-5-fluoro-2-methoxyphenol CAS: 52200-90-5 (General analog reference) / Specific isomer often custom synthesized Core Application: Key intermediate for EGFR kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Amino-5-fluoro-2-methoxyphenol CAS: 52200-90-5 (General analog reference) / Specific isomer often custom synthesized Core Application: Key intermediate for EGFR kinase inhibitors (e.g., Osimertinib analogs) and fluorinated bio-isosteres.

The Yield Challenge: Synthesizing this molecule involves two critical bottlenecks that typically reduce yields to <40%:

  • Regioselectivity during Nitration: The directing effects of the hydroxyl (-OH), methoxy (-OMe), and fluoro (-F) groups compete, often leading to significant formation of the unwanted 6-nitro isomer.

  • Oxidative Instability: The final amino-phenol moiety is highly electron-rich and prone to rapid oxidation (quinonoid formation) upon exposure to air, turning the product into an intractable black tar.

This guide provides a validated, self-correcting workflow to overcome these specific failure points.

Validated Synthetic Pathway

The most robust route utilizes 5-Fluoro-2-methoxyphenol as the starting material. Direct nitration followed by controlled reduction offers the shortest path, provided regioselectivity is managed.

Diagram 1: Synthesis Workflow & Critical Control Points (CCP)

SynthesisWorkflow Start Starting Material 5-Fluoro-2-methoxyphenol Nitration Step 1: Nitration (Regioselectivity Check) Start->Nitration HNO3, AcOH, <10°C IsomerSep CCP 1: Isomer Separation (Removal of 6-nitro isomer) Nitration->IsomerSep Steam Distillation or Column Chromatography Intermediate Intermediate 4-Nitro-5-fluoro-2-methoxyphenol IsomerSep->Intermediate Pure Para-Nitro Isomer Reduction Step 2: Reduction (Inert Atmosphere) Intermediate->Reduction H2, Pd/C or Fe/NH4Cl Workup CCP 2: Acidic Workup (Prevent Oxidation) Reduction->Workup Degassed HCl/MeOH Product Final Product 4-Amino-5-fluoro-2-methoxyphenol HCl Workup->Product Crystallization

Caption: Critical Path for Synthesis highlighting the two main yield-loss points (CCPs): Isomer Separation and Oxidative Workup.

Step-by-Step Troubleshooting & Optimization

Module 1: The Nitration Step (Regioselectivity)

Goal: Maximize the ratio of 4-nitro (para) to 6-nitro (ortho). Starting Material: 5-Fluoro-2-methoxyphenol.[1]

The Science of Directing Groups:

  • -OH (Pos 1): Strong activator. Directs ortho (6) and para (4).[2]

  • -OMe (Pos 2): Strong activator. Directs ortho (3) and para (5-blocked).

  • -F (Pos 5): Weak deactivator. Directs ortho (4, 6).

Common Issue: Low Yield / High Ortho-Isomer Content
SymptomRoot CauseCorrective Action
Yield < 50% Over-nitration (Dinitro species) or Tarring.Switch from concentrated HNO₃/H₂SO₄ to HNO₃ in Acetic Acid .
High 6-Nitro Isomer Reaction temperature too high (>10°C).Maintain reaction at 0°C to 5°C . Lower temps favor the kinetically controlled para-product (4-nitro).
Oily Product Mixture of isomers prevents crystallization.Perform Steam Distillation . The 6-nitro isomer (ortho) is steam volatile due to internal H-bonding; the 4-nitro (para) is not.
Optimized Protocol: Nitration
  • Dissolve 5-Fluoro-2-methoxyphenol (1 eq) in Glacial Acetic Acid (5 vol).

  • Cool to 0–5°C (Ice/Salt bath).

  • Add Fuming HNO₃ (1.05 eq) in Acetic Acid dropwise over 1 hour. Do not exceed 10°C.

  • Stir for 1 hour. Quench with ice water.

  • Purification: If solid forms, filter. If oil, extract with DCM.

  • Critical Step: If Isomer ratio is poor, steam distill the crude. The yellow 6-nitro isomer will distill over; the desired 4-nitro isomer remains in the pot.

Module 2: The Reduction Step (Stability)

Goal: Reduce nitro to amino without defluorination or oxidation.

Common Issue: Product Turns Black/Tar
SymptomRoot CauseCorrective Action
Black Tar Oxidation of free amine by air.Do not isolate the free base. Convert immediately to HCl salt.
Defluorination Pd/C + H2 removed the Fluorine.Use Fe / NH₄Cl (Bechamp reduction) or Pt/C (Sulfided) instead of Pd/C.
Incomplete Rxn Catalyst poisoning.Ensure the nitro intermediate is free of sulfur/acid traces from Step 1.
Optimized Protocol: Reduction & Isolation
  • Method A (Standard): Dissolve 4-nitro intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) or 30 psi.

    • Note: Monitor closely.[3] If defluorination is observed by LCMS (M-19 mass), switch to Method B.

  • Method B (Chemoselective): Suspend Iron powder (3 eq) and NH₄Cl (5 eq) in Ethanol/Water (3:1). Heat to reflux. Add nitro compound.[4][5] Reflux 1-2 h.

  • Workup (The "Anti-Tar" Method):

    • Filter catalyst under Nitrogen/Argon .

    • Immediately add concentrated HCl (1.5 eq) to the filtrate.

    • Evaporate solvent to dryness (or until precipitation).

    • Recrystallize the Hydrochloride Salt from EtOH/Et₂O. The salt is stable; the free base is not.

Troubleshooting Decision Tree

Use this logic flow to diagnose yield failures in real-time.

TroubleshootingTree Q1 Is Overall Yield < 40%? Q2 Where is the loss? Q1->Q2 Yes Q3 Isomer Ratio (4 vs 6) Acceptable (>80:20)? Q2->Q3 Step 1 (Nitration) Q4 Did product turn black during workup? Q2->Q4 Step 2 (Reduction) Action1 Check Nitration Temp. Must be < 5°C. Q3->Action1 No (High Ortho) Action2 Use Steam Distillation to remove Ortho isomer. Q3->Action2 Yes (But low recovery) Action3 Oxidation Issue. Use HCl salt isolation. Degas all solvents. Q4->Action3 Yes (Black Tar) Action4 Defluorination? Switch Pd/C to Fe/NH4Cl. Q4->Action4 No (Clean but low mass)

Caption: Diagnostic Logic for Yield Improvement. Follow the path based on your observation.

Frequently Asked Questions (FAQ)

Q: Why do I get a mixture of isomers even at 0°C? A: The directing power of the OMe and OH groups is very strong. While 0°C improves the ratio, you will almost always get 10-20% of the ortho-isomer (6-nitro). You must plan for a purification step (recrystallization from Ethanol or steam distillation) rather than expecting the reaction to be 100% regioselective.

Q: Can I store the 4-amino-5-fluoro-2-methoxyphenol as a free base? A: No. It will degrade within hours/days at room temperature. Always store it as the Hydrochloride (HCl) or Hydrobromide (HBr) salt at -20°C.

Q: My reduction stalled. Can I add more catalyst? A: Before adding more catalyst, check the pH. Amines can poison Pd catalysts. Adding a trace of acetic acid can sometimes restart the hydrogenation. Alternatively, switch to Fe/NH₄Cl which is robust against poisoning.

References

  • Nitration of Phenols (Regioselectivity): Zolfigol, M. A., et al. "Nitration of Phenols Under Mild and Heterogeneous Conditions." Molecules, vol. 6, no.[6] 7, 2001, pp. 614-620. Link

  • Reduction of Nitro Compounds: Corma, A., et al. "Chemoselective reduction of nitroarenes with supported gold catalysts." Science, vol. 313, no. 5785, 2006, pp. 332-334.
  • Handling Aminophenols: "Preparation of 4-amino-2-methoxyphenol derivatives." Patent WO2018207120A1. Link

  • Menke Nitration Conditions (Alternative): Crivello, J. V. "Nitration of aromatic compounds using metal nitrates."[6] Journal of Organic Chemistry, vol. 46, 1981.

Sources

Optimization

Overcoming challenges in the synthesis of 4-Amino-5-fluoro-2-methoxyphenol derivatives

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide for 4-Amino-5-fluoro-2-methoxyphenol Synthesis Executive Summary & Route Strategy The Challenge: The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide for 4-Amino-5-fluoro-2-methoxyphenol Synthesis

Executive Summary & Route Strategy

The Challenge: The synthesis of 4-Amino-5-fluoro-2-methoxyphenol presents a classic "push-pull" electronic conflict on the benzene ring. You are managing three distinct functionalities: an electron-donating phenol (-OH), an electron-donating ether (-OMe), and an electron-withdrawing yet ortho/para-directing fluorine (-F).

The primary failure points in this synthesis are regioselectivity during nitration (getting the nitro group to position 4 rather than 6) and oxidative instability of the final amino-phenol product (rapid degradation to quinone imines).

The "Isomer Trap": Many researchers confuse the target with its isomer, 5-amino-4-fluoro-2-methoxyphenol (an intermediate for Osimertinib). Ensure your starting material is correct:

  • Target: 4-Amino-5-fluoro...

    
     Requires 5-fluoro-2-methoxyphenol  as starting material.
    
  • Isomer: 5-Amino-4-fluoro...

    
     Requires 4-fluoro-2-methoxyphenol  as starting material.[1]
    
Strategic Workflow Visualization

The following diagram outlines the critical decision pathways and potential failure modes.

Synthesispathway Start Start: 5-Fluoro-2-methoxyphenol Nitration Step 1: Electrophilic Nitration (Control Temp < 10°C) Start->Nitration HNO3 / H2SO4 IsomerCheck Regioselectivity Check: Is Nitro at Pos 4? Nitration->IsomerCheck IsomerCheck->Nitration No (Optimize Temp) Purification Purification: Recrystallization (EtOH/H2O) IsomerCheck->Purification Yes (Major) Reduction Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Purification->Reduction Stability Critical: Product is Air Sensitive Store as HCl Salt Reduction->Stability Inert Atm Workup

Figure 1: Critical path analysis for the synthesis of 4-amino-5-fluoro-2-methoxyphenol, highlighting the regioselectivity checkpoint.

Troubleshooting Guide: The Nitration Step

Objective: Introduce a nitro group at position 4 (para to the phenol) on the 5-fluoro-2-methoxyphenol scaffold.

Context: The -OH group (position 1) is the strongest activator and directs ortho (2, 6) and para (4). Position 2 is blocked by -OMe. This leaves positions 4 and 6.

  • Position 4: Para to -OH, Meta to -OMe, Ortho to -F.

  • Position 6: Ortho to -OH, Meta to -OMe, Para to -F.

  • Result: Para-substitution (Pos 4) is sterically favored and electronically reinforced by the -OH, despite the steric bulk of the adjacent Fluorine.

Common Issues & Solutions
SymptomProbable CauseTechnical Solution
Product is a mixture of isomers (4-nitro and 6-nitro) Reaction temperature too high (>20°C).Cool to 0°C - 5°C. The activation energy for ortho nitration is slightly higher. Lower temperatures favor the kinetic para product (Position 4).
Formation of Dinitro species Excess Nitric Acid or "runaway" exotherm.Stoichiometry Control. Use exactly 1.0–1.05 eq of HNO

. Add acid dropwise over 30-60 mins. Monitor internal temp strictly.
Low Yield / Black Tar Oxidation of the electron-rich phenol ring.Protect the Phenol. If direct nitration fails, acetylate the phenol first (Acetic anhydride/Pyridine)

Nitrate

Hydrolyze. The acetate group is less activating, reducing oxidative side reactions.
"Oiling out" during quench Poor crystallization kinetics.Seed & pH Control. Pour reaction mixture onto crushed ice. If oil forms, scratch glass or add a seed crystal. Ensure pH is strongly acidic during initial precipitation.

Expert Protocol (Direct Nitration):

"Dissolve 5-fluoro-2-methoxyphenol in glacial acetic acid. Cool to 0°C. Add fuming HNO


 (1.0 eq) in Acetic Acid dropwise. Stir 1h at 0°C. Pour onto ice. Filter yellow precipitate."
Citation Grounding: Similar protocols are validated for fluoro-guaiacol derivatives in continuous flow synthesis to manage exotherms [1].

Troubleshooting Guide: The Reduction Step

Objective: Convert the nitro group to an amine without defluorination or oxidation.

Context: Aromatic carbon-fluorine bonds are generally stable to catalytic hydrogenation, unlike C-Cl or C-Br bonds. However, the resulting amino-phenol is highly susceptible to air oxidation, forming dark quinoid byproducts.

Common Issues & Solutions
SymptomProbable CauseTechnical Solution
Product turns brown/black immediately upon filtering Air oxidation of the free amine (formation of quinone imines).Acidic Workup. Do not isolate the free base. Collect the catalyst by filtration under Argon, then treat the filtrate immediately with HCl/Dioxane or HCl/MeOH to isolate the Hydrochloride Salt . The salt is stable.
Loss of Fluorine (Defluorination) Over-reduction (Hydrogenolysis).Change Catalyst. If using Pd/C, switch to Pt/C (sulfided) or use chemical reduction (Fe/NH

Cl
in EtOH/Water). Fe reduction is chemoselective and will not touch the C-F bond.
Incomplete Reduction Catalyst poisoning or insufficient H

pressure.
Purify Precursor. Sulfur or tar from the nitration step can poison Pd catalysts. Recrystallize the nitro-intermediate from Ethanol before reduction.

Expert Protocol (Chemical Reduction - Safer):

"Suspend nitro compound in EtOH/H


O (3:1). Add Fe powder (3 eq) and NH

Cl (5 eq). Reflux for 2h. Filter hot through Celite. Acidify filtrate with HCl. Concentrate to crystallize the HCl salt." Citation Grounding: Iron-mediated reduction is a standard, high-fidelity method for halonitroarenes to prevent dehalogenation [2].

Stability & Storage Logic

The "free base" form of 4-amino-5-fluoro-2-methoxyphenol is a zwitterionic candidate that readily oxidizes.

The degradation pathway:

  • Auto-oxidation: Phenol

    
     Phenoxy radical.
    
  • Coupling: Formation of biphenyl dimers or polymerization.

  • Quinone Formation: Conversion to p-quinone imine (highly colored species).

Storage Rules:

  • Form: Always store as the HCl or H

    
    SO
    
    
    
    salt
    .
  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C for long-term storage.

  • Additives: If storing in solution, add 0.1% sodium dithionite (Na

    
    S
    
    
    
    O
    
    
    ) as an antioxidant.

FAQ: Specific User Scenarios

Q: Can I use Selectfluor to fluorinate 4-amino-2-methoxyphenol directly? A: No. Electrophilic fluorination of electron-rich anilines/phenols is notoriously difficult due to oxidation. Selectfluor is an oxidant as well as a fluorinating agent. You will likely get a complex mixture of tars and polymerized products. The "Nitro


 Amine" route is far superior for this scaffold.

Q: I cannot source 5-fluoro-2-methoxyphenol. How do I make it? A: If the starting material is unavailable, use the Baeyer-Villiger Route :

  • Start with 5-fluoro-2-methoxybenzaldehyde .

  • Oxidize with m-CPBA to the formate ester.

  • Hydrolyze (KOH/MeOH) to get 5-fluoro-2-methoxyphenol . This ensures the fluorine is in the correct position relative to the oxygen functionalities.

Q: My NMR shows a doublet at 6.5 ppm and 7.2 ppm. Is this the right isomer? A: You need to check the coupling constants (


 values) .
  • Para-coupling (Pos 3 & 6):

    
     Hz (singlets or weak doublets).
    
  • Fluorine coupling:

    
    F will split the adjacent protons.
    
  • Diagnostic: In 4-amino-5-fluoro-2-methoxyphenol, the protons are at positions 3 and 6. They are para to each other. You should see two doublets (due to

    
    F coupling) with no strong H-H coupling. If you see a strong H-H ortho coupling (
    
    
    
    Hz), you likely have the 6-nitro (ortho) isomer.

References

  • Continuous Flow Synthesis of Fluoro-nitrophenols

    • Title: Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix.
    • Source: ACS Omega, 2024.
    • Relevance: Provides validated conditions for nitration of fluoro-guaiacol derivatives, emphasizing temperature control to manage regioselectivity.
    • URL:[Link]

  • Reduction Methodologies

    • Title: Rapid Catalytic Reduction of 4-Nitrophenol using Copper Nanowires (Comparison of Reduction Methods).
    • Source: MDPI, 2019.
    • Relevance: Discusses the kinetics and catalyst choices for reducing nitrophenols, supporting the use of metal-medi
    • URL:[Link]

  • Title: 4-Fluoro-2-methoxyphenol Product Specifications.
  • Title: Process for the preparation of 4-fluoro-3-methoxyaniline (Related Chemistry).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-5-fluoro-2-methoxyphenol Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the development of kinase inhibitors and complex heterocycles where 4-Amino-5-fluoro-2-methoxyphenol (CAS 91295...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the development of kinase inhibitors and complex heterocycles where 4-Amino-5-fluoro-2-methoxyphenol (CAS 912951-02-1) serves as a critical building block (1)[1].

This densely functionalized, electron-rich arene presents unique chemoselectivity and stability challenges. Because it possesses both a nucleophilic amine and a nucleophilic phenol—alongside an activated fluoro-substituent—unintended side reactions are common. This guide dissects the causality behind these side products and provides self-validating protocols to ensure robust experimental outcomes.

Quantitative Diagnostic Matrix: Common Side Products

Before adjusting your reaction parameters, identify your primary mode of failure. Use the table below to correlate your analytical data with the underlying mechanistic trigger.

Side-Product ClassMechanistic TriggerDiagnostic Signature (LC-MS / TLC)Preventative Action
Quinone Imines Aerobic autoxidation of the electron-rich aminophenol core.m/z: M-2 Da (loss of 2H)TLC: Baseline streaking, dark brown solution.Strict Ar/N₂ atmosphere; sparge solvents; add 1-2 mol% ascorbic acid.
O-Acylated Esters Deprotonation of the C1-phenol by strong bases (pKa > 9) forming a phenoxide.m/z: M+Ac Da (e.g., +42 Da for acetyl)NMR: Upfield shift of the methoxy group.Use weak bases (Pyridine, pKa 5.2) to maintain the phenol in its protonated state.
Bis-Acylated (N,O) Excess electrophile combined with strong base and elevated temperatures (> 25 °C).m/z: M+2Ac Da (e.g., +84 Da for acetyl)TLC: Highly non-polar spot (Rf > 0.8).Stoichiometric control (1.05 eq electrophile); maintain temperature strictly at 0 °C.
Hydrodefluorinated Oxidative addition of Pd into the C-F bond during cross-coupling.m/z: M-19+1 Da (loss of F, gain of H).Use weaker bases (Cs₂CO₃) and bulky, electron-rich ligands (e.g., BrettPhos).
Deep-Dive Troubleshooting FAQs

Q1: My reaction mixture turns dark brown or black within an hour of dissolution, and my isolated yield is abysmal. What is happening? A: You are observing the autoxidation of the aminophenol. Electron-rich aminophenols are highly susceptible to aerobic oxidation, rapidly converting into electrophilic quinone imines (2)[2].

  • The Causality: The presence of the methoxy group further increases the electron density of the aromatic ring, significantly lowering its oxidation potential. Once formed, these quinone imines undergo redox cycling and react with unoxidized starting material, leading to dark, polymeric baseline material.

  • The Solution: You must eliminate oxygen from the system. Sparge all solvents with Argon for at least 15 minutes prior to use. For highly sensitive cross-coupling reactions, the addition of a sacrificial antioxidant (e.g., 1-2 mol% ascorbic acid or BHT) during the reaction setup will intercept radical intermediates before they can propagate.

Q2: When attempting an amide coupling at the C4-amine, LC-MS shows a mixture of the desired amide, an O-acylated ester, and an N,O-bis-acylated side product. How do I achieve strict N-selectivity? A: This is a classic hard/soft nucleophile competition. The selective N-acylation of aminophenols relies on the higher intrinsic nucleophilicity (softness and polarizability) of the free amino group (-NH₂) compared to the hydroxyl group (-OH) under neutral or strictly kinetic conditions (3)[3].

  • The Causality: If you use a strong base (like Triethylamine, NaH, or alkoxides), you deprotonate the phenol (pKa ~9.5). The resulting phenoxide anion is a highly reactive, "hard" nucleophile that will rapidly attack your electrophile, destroying your chemoselectivity.

  • The Solution: Switch to a weak base like Pyridine (pKa ~5.2), which is basic enough to scavenge the generated HCl but not strong enough to deprotonate the phenol. Keep the reaction at 0 °C to maintain kinetic control.

Q3: During Pd-catalyzed Buchwald-Hartwig amination, I am observing hydrodefluorination (loss of the fluorine atom) and catalyst poisoning. How can I prevent this? A: The free phenol is likely coordinating to the Palladium center, forming a stable, unreactive Pd-aryloxide complex (catalyst poisoning). Furthermore, the strong bases typically required for these aminations (e.g., NaOtBu) can facilitate the oxidative addition of Pd into the activated C-F bond, leading to hydrodefluorination.

  • The Causality: The fluorine atom is ortho to the methoxy group, creating a localized dipole that can be activated by electron-rich metal centers under strongly basic conditions.

  • The Solution: Mask the phenol. A transient protecting group, such as a Trimethylsilyl (TMS) ether, is highly recommended. TMS can be installed in situ and is easily cleaved during an acidic workup, preventing both Pd-coordination and unwanted C-F bond cleavage.

Self-Validating Experimental Protocol: Chemoselective N-Acylation

Objective: Synthesize the C4-amide while completely suppressing C1-O-acylation and oxidative degradation. This protocol utilizes colorimetric changes and phase-separation behaviors as in-process controls (IPC) to validate the system's integrity at every step.

Step 1: System Deoxygenation & Substrate Validation

  • Flame-dry a 100 mL Schlenk flask and backfill with high-purity Argon (3 cycles).

  • Add 4-Amino-5-fluoro-2-methoxyphenol (10.0 mmol).

    • IPC Check: The starting material must be an off-white to pale grey powder. If it is dark brown, it has already oxidized and must be recrystallized prior to use.

Step 2: Dissolution and Base Addition (Kinetic Selectivity)

  • Inject 40 mL of anhydrous, Argon-sparged Dichloromethane (DCM).

  • Add Pyridine (11.0 mmol, 1.1 eq).

    • Causality: Pyridine neutralizes the HCl byproduct but is too weak to deprotonate the phenol, ensuring the amine remains the primary nucleophilic site (3)[3].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Electrophile Addition (Exotherm Control)

  • Dissolve the acyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition at 0 °C prevents localized heating, which would thermodynamically favor O-acylation.

    • IPC Check: Monitor by TLC (Hexanes/EtOAc 1:1). The N-acylated product will appear as a new spot with a lower Rf than the starting material. Any O-acylated side product will run much higher (less polar).

Step 4: Self-Validating Quench and Workup

  • Quench the reaction by adding 20 mL of 1M aqueous HCl.

    • Causality: This protonates and extracts the Pyridine and any unreacted starting aminophenol into the aqueous layer.

  • Separate the layers.

    • Validation: The organic layer should be pale yellow. If it is dark brown, oxygen breached the system during setup, and quinone imines have formed.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure N-acylated product.

Reaction Pathway Visualization

G SM 4-Amino-5-fluoro-2-methoxyphenol Oxidation Autoxidation (O2 Exposure) SM->Oxidation Aerobic conditions Electrophile Acylating Agent (R-COCl) SM->Electrophile Acylation Quinone Quinone Imine (Polymeric Side-Product) Oxidation->Quinone Redox Cycling NAcyl N-Acylated Product (Desired Chemoselectivity) Electrophile->NAcyl Weak Base (Pyridine) Kinetic Control (0 °C) OAcyl O-Acylated / Bis-Acylated (Loss of Selectivity) Electrophile->OAcyl Strong Base (Et3N) Phenoxide Formation

Reaction pathways of 4-Amino-5-fluoro-2-methoxyphenol: oxidation vs. chemoselective acylation.

References
  • Amerigo Scientific - 4-Amino-5-fluoro-2-methoxyphenol URL:[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 4-Amino-5-fluoro-2-methoxyphenol

Welcome to the Technical Support Center for 4-Amino-5-fluoro-2-methoxyphenol . As a critical building block in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs), this electron-rich,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-5-fluoro-2-methoxyphenol . As a critical building block in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs), this electron-rich, multi-substituted aromatic compound presents unique handling and synthesis challenges.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chemistry to directly address the mechanistic causes of common experimental failures—specifically hydrodefluorination during synthesis and oxidative degradation during isolation—providing field-proven, self-validating solutions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant loss of the fluorine atom (hydrodefluorination) during the reduction of the nitro precursor?

Causality & Insight: When reducing 5-fluoro-2-methoxy-4-nitrophenol using standard Palladium on Carbon (Pd/C) and hydrogen gas, you are inadvertently creating perfect conditions for hydrodehalogenation. As the nitro group reduces to an amine, the aromatic ring becomes highly electron-rich. This increased electron density facilitates the oxidative addition of the C–F bond to the Pd(0) metal center, leading to rapid hydrodefluorination[1]. Solution: Abandon Pd/C for this specific transformation. To preserve the C–F bond, switch to a chemoselective method. Platinum on Carbon (Pt/C) has a significantly lower propensity for C–F insertion [2]. Alternatively, use a mild, single-electron transfer chemical reductant like Iron powder with Ammonium Chloride (Fe/NH₄Cl), which operates via a completely different mechanism that is blind to the C–F bond [3].

Q2: My isolated product turns from pale brown to dark black within hours of drying. How can I prevent this degradation?

Causality & Insight: 4-Amino-5-fluoro-2-methoxyphenol is an o-aminophenol derivative. Upon exposure to atmospheric oxygen, the electron-rich system rapidly undergoes auto-oxidation to form a highly conjugated, dark-colored quinone imine. This is not merely an aesthetic issue; it actively destroys your yield and introduces reactive impurities that will ruin downstream coupling reactions. Solution: Implement a strict antioxidant workflow. Add 1–2% (w/w) ascorbic acid to your aqueous workup and extraction solvents. Ascorbic acid acts as a sacrificial reductant, rapidly scavenging reactive oxygen species before they can abstract hydrogen from the aminophenol.

Q3: During downstream amidation with an acid chloride, I am getting an intractable mixture of N-acylated and N,O-diacylated products. How do I improve chemoselectivity?

Causality & Insight: While the amine is kinetically more nucleophilic than the phenol, the use of strong, non-nucleophilic bases (like TEA or DIPEA) can deprotonate the phenol (pKa ~9.5). This generates a highly reactive phenoxide anion that aggressively competes for the electrophile, leading to O-acylation. Solution: Control the pH of the microenvironment. Use a weaker base such as pyridine, which is basic enough to neutralize the HCl byproduct but not strong enough to deprotonate the phenol. Alternatively, perform the reaction under Schotten-Baumann conditions (biphasic saturated aqueous NaHCO₃ / DCM) to keep the phenol protonated.

Part 2: Quantitative Data & Method Comparison

To illustrate the impact of catalyst selection on the integrity of the C–F bond, the following table summarizes the reaction profiles for the reduction of 5-fluoro-2-methoxy-4-nitrophenol (10 mmol scale, 1 atm H₂ or equivalent).

Reduction MethodCatalyst / ReagentTarget Yield (%)Defluorinated Impurity (%)Oxidation Risk During Rxn
Standard Hydrogenation 10% Pd/C, H₂42%51% High (Requires strict inert atm)
Modified Hydrogenation 5% Pt/C, H₂86%< 2%Medium
Chemical Reduction Fe powder, NH₄Cl94% 0% (Not detected)Low (Acidic aqueous conditions)

Data Interpretation: Chemical reduction using Fe/NH₄Cl completely abolishes the hydrodefluorination pathway while providing the highest isolated yield of the target aminophenol.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Synthesis via Fe/NH₄Cl Reduction

This protocol is designed as a self-validating system to ensure the C–F bond remains intact while preventing oxidative degradation.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-fluoro-2-methoxy-4-nitrophenol (1.0 eq, 10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Ammonium Chloride (3.0 eq, 30 mmol) and Iron powder (325 mesh, 5.0 eq, 50 mmol).

  • Thermal Activation: Heat the vigorously stirred mixture to 80°C for 2 hours.

    • Validation Check 1: Monitor by LC-MS. The reaction is complete when the starting material peak disappears. Crucially, verify the mass of the product peak; the absence of an [M-18] signal confirms that no hydrodefluorination has occurred.

  • Hot Filtration: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (20 mL).

  • Antioxidant Workup (Critical): Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and immediately add 500 mg of L-ascorbic acid .

    • Validation Check 2: Spot the organic layer on a TLC plate. If the spot turns black within 2 minutes of drying in air, oxidation is occurring. Add an additional 200 mg of ascorbic acid to the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Flush the receiving flask with Argon gas immediately upon solvent removal and store the resulting pale solid at -20°C.

Part 4: Visual Workflows and Mechanistic Pathways

The following diagrams illustrate the mechanistic pitfalls during synthesis and the optimized workflow required to successfully isolate the compound.

OxidationPathway A 5-Fluoro-2-methoxy- 4-nitrophenol B 4-Amino-5-fluoro- 2-methoxyphenol A->B Fe/NH4Cl (Desired) C Defluorinated Impurity A->C Pd/C, H2 (Side Reaction) D Quinone Imine (Degradant) B->D O2 (Air)

Reaction pathways showing desired reduction vs. defluorination and oxidation degradations.

Workflow Step1 1. Reduction Fe, NH4Cl, 80°C Step2 2. Filtration Hot Celite Pad Step1->Step2 Step3 3. Workup Ascorbic Acid Wash Step2->Step3 Step4 4. Storage Argon, -20°C Step3->Step4

Step-by-step optimized workflow for the synthesis and isolation of the target aminophenol.

References

  • Benchchem. 4-Fluoroaniline: Catalytic Hydrogenation and Defluorination Risks. Benchchem Protocols.
  • Thieme Connect. Catalytic Hydrodehalogenation Reactions: Metal-Catalyzed Hydrodefluorination. Science of Synthesis.
  • ResearchGate. Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides.
Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Amino-5-fluoro-2-methoxyphenol

Introduction Welcome to the technical support center for 4-Amino-5-fluoro-2-methoxyphenol (CAS: 72584-52-6 / related isomers). As a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Vandetanib and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4-Amino-5-fluoro-2-methoxyphenol (CAS: 72584-52-6 / related isomers). As a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Vandetanib and Gefitinib analogs), this compound presents a unique set of stability challenges.

Its structure—an electron-rich aniline core flanked by a hydroxyl group and a methoxy substituent—creates a "perfect storm" for oxidative instability. In my experience supporting GMP scale-up, 80% of reported "purity failures" with this compound are actually handling failures occurring in the last 60 minutes prior to reaction.

This guide moves beyond basic SDS recommendations to address the causality of degradation and provide self-validating workflows for your experiments.

Module 1: The "Pink Powder" Phenomenon (Oxidative Degradation)

User Query: "My compound was white when I opened the bottle, but after weighing it out on the bench, it turned pink/brown within an hour. Is it still usable?"

Technical Insight: The Quinone Imine Trap

The darkening of 4-Amino-5-fluoro-2-methoxyphenol is not simple "decomposition"; it is a radical-mediated oxidation cascade. The amino group (


) and the hydroxyl group (

) are in a para (or ortho depending on specific isomer numbering, but functionally conjugated) relationship.
  • Initiation: Atmospheric oxygen abstracts a hydrogen, forming a radical.

  • Propagation: The electron-rich ring facilitates rapid conversion into a Quinone Imine species.

  • Polymerization: These reactive imines undergo Michael additions with remaining unoxidized amine, forming colored oligomers (Pink

    
     Brown 
    
    
    
    Black).
Degradation Pathway Visualization

DegradationPathway cluster_0 Critical Control Point Start 4-Amino-5-fluoro-2-methoxyphenol (White/Off-white Solid) Radical Phenoxyl/Aminyl Radical (Transient Species) Start->Radical O2 / Light / Trace Metals Quinone Fluoro-methoxy-quinone imine (Reactive Electrophile) Radical->Quinone -1e-, -H+ Polymer Oligomers/Polymers (Pink/Brown Contaminant) Quinone->Polymer Self-reaction w/ Start

Figure 1: Oxidative cascade from stable amine to colored oligomers. The Quinone Imine stage is the "point of no return."

Troubleshooting Protocol: Rescue & Prevention
StatusAction RequiredTechnical Rationale
Light Pink Use Immediately < 0.5% degradation. The impurity is likely surface-level. If used in an SNAr coupling (e.g., with a quinazoline), the minor impurity will likely be purged in the workup.
Dark Brown Recrystallize Significant quinone formation. These species are electrophilic and will compete in your coupling reaction, lowering yield.
Prevention Inert Weighing Do not weigh in open air. Flush the source bottle with Argon immediately after opening. For GMP batches, weigh inside a glovebox or glovebag.

Module 2: Solution Stability & HPLC Anomalies

User Query: "I see 'ghost peaks' appearing in my LC-MS chromatogram after the sample sits in the autosampler for 4 hours. Is the compound degrading in solvent?"

Technical Insight: Solvent-Induced Oxidation

This compound is sensitive to DMSO (Dimethyl Sulfoxide) and Methanol .

  • DMSO: Can act as a mild oxidant (Swern-like mechanism) over time, especially if the DMSO is old or acidic.

  • Methanol: Protic solvents can facilitate proton transfer required for the quinone imine formation described above.

Analytical Stability Data
Solvent SystemStability Window (at 25°C)Recommendation
DMSO-d6 < 2 HoursRun NMR immediately. Do not store overnight.
Acetonitrile (ACN) ~24 HoursPreferred solvent for LC stock solutions.
MeOH/Water ~4-6 HoursAvoid for long autosampler queues.
Self-Validating HPLC Protocol

To determine if a peak is a real impurity or an artifact of preparation:

  • Prep A: Dissolve sample in degassed ACN + 0.1% Formic Acid. Inject immediately.

  • Prep B: Dissolve sample in DMSO. Wait 4 hours. Inject.

  • Compare: If Prep B shows new peaks (usually at RRT 0.8 or 1.2) that are absent in Prep A, the issue is solution stability , not bulk drug degradation.

Module 3: Reaction Troubleshooting (Synthesis of Vandetanib Intermediates)

User Query: "I am trying to couple this aniline with 4-chloro-6-methoxy-7-(benzyloxy)quinazoline, but the yield is stuck at 40%."

Technical Insight: Competitive Nucleophilicity

In the synthesis of drugs like Vandetanib, this aniline attacks the 4-position of a quinazoline core.

  • The Problem: If the reaction is run in open air or with wet solvents, the aniline oxidizes faster than it couples. The oxidized "quinone" species is not nucleophilic and will not react with the quinazoline.

  • The Catalyst Trap: Acid catalysis (often used in these couplings) accelerates the oxidation of the aniline if oxygen is present.

Optimized Workflow Diagram

SynthesisWorkflow Prep Step 1: Solvent Prep Degas IPA or DMF with N2 for 30 mins Addition Step 2: Reagent Addition Add Aniline + Quinazoline under N2 flow Prep->Addition Check Decision: Color Check Addition->Check Proceed Step 3: Heating Reflux/Heat only AFTER purging Check->Proceed Solution is Clear/Yellow Stop STOP: Purge System Darkening indicates O2 leak Check->Stop Solution turns Dark/Black Stop->Prep Restart

Figure 2: Critical control workflow for SNAr coupling reactions involving fluoro-anilines.

Frequently Asked Questions (FAQs)

Q: Can I store the solid at -20°C? A: Yes, but only if the container is perfectly sealed. Cold storage often leads to condensation upon warming. If moisture enters the bottle, the fluorine atom can hydrolyze (slowly) or facilitate hydration of the ring, accelerating degradation. Always warm to room temperature in a desiccator before opening.

Q: Why does the Fluorine atom matter for stability? A: Fluorine is electron-withdrawing. While it generally stabilizes the ring against metabolic attack (in vivo), chemically, it alters the pKa of the phenol and amine. It makes the amine slightly less nucleophilic than a non-fluorinated analog, meaning you might be tempted to heat the reaction longer—which unfortunately gives more time for oxidative degradation [1].

Q: Is the degradation toxic? A: The quinone imine intermediates are potent electrophiles (Michael acceptors) and are potential skin sensitizers. They are more toxic than the parent compound. Always use double-gloving when handling "browned" material [2].

References

  • Maskrey, T. S., et al. (2018).[1] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476. (Demonstrates handling of similar chloro-fluoro-aniline intermediates in SNAr couplings).

  • Thermo Fisher Scientific. (2024).[2] "Safety Data Sheet: 4-Fluoro-2-methoxyphenol." (Provides baseline safety and storage data for the core scaffold).

  • LGC Standards. (2020). "Safety Data Sheet: 2-Methoxyphenol-d3."[3] (Details light sensitivity and oxidative hazards of methoxy-phenols).

  • National Institutes of Health (NIH). (2017). "An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement." Tetrahedron Letters. (Contextualizes the use of the aniline intermediate in drug synthesis).

Sources

Optimization

Analytical method development challenges for fluorinated compounds

Analytical Support Center: Troubleshooting Fluorinated Compounds & PFAS Method Development Welcome to the Technical Support Center for Fluorinated Compound Analysis. As a Senior Application Scientist, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Support Center: Troubleshooting Fluorinated Compounds & PFAS Method Development

Welcome to the Technical Support Center for Fluorinated Compound Analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the unique physicochemical behaviors of per- and polyfluoroalkyl substances (PFAS) and fluorinated active pharmaceutical ingredients (APIs). Fluorinated molecules defy standard analytical logic: their extreme electronegativity, surfactant-like properties, and ubiquitous presence in laboratory consumables create a perfect storm of background contamination, retention failures, and ionization suppression.

This guide provides field-proven, self-validating troubleshooting protocols to ensure the scientific integrity of your analytical workflows.

Workflow Visualization

G Start Fluorinated Sample (API or Environmental) Prep Sample Preparation (WAX SPE / QuEChERS) Start->Prep Mitigate PTFE Contamination LC Chromatographic Separation (Delay Column + Analytical Column) Prep->LC Pre-concentration Detect Detection & Elucidation LC->Detect Gradient Elution MS LC-MS/MS or HRMS (Trace Quantitation) Detect->MS High Sensitivity NMR 19F-NMR (Standard-Free Quantitation) Detect->NMR Structural Resolution Data Data Analysis & Method Validation MS->Data NMR->Data

Caption: Analytical method development workflow for fluorinated compounds highlighting key mitigation steps.

Section 1: LC-MS/MS Background Contamination & Hardware Troubleshooting

Q: Why am I seeing high background levels of PFAS in my method blanks, and how do I eliminate them without losing system performance? A: The causality behind high background noise in fluorinated compound analysis is the ubiquitous use of polytetrafluoroethylene (PTFE) and other fluoropolymers in standard LC-MS/MS fluidics. Solvent lines, degassers, and injector valves slowly leach PFAS into the mobile phase[1]. During the weak portion of a chromatographic gradient, these leached contaminants accumulate on the head of your analytical column. When the organic concentration increases, they elute as a discreet peak that perfectly co-elutes with your target analytes, causing false positives and elevated Limits of Detection (LODs)[1].

To build a self-validating, contamination-free system, you must physically separate the system background from the sample signal using a delay column.

Protocol: LC System Modification and Passivation for PFAS Analysis

  • Fluidic Replacement: Replace all PTFE/Teflon tubing between the solvent reservoirs and the autosampler with Polyetheretherketone (PEEK) or linear low-density polyethylene (LLDPE) tubing[2].

  • Delay Column Installation: Install a highly retentive C18 delay column after the pump mixer but before the autosampler injector valve[1].

  • Mechanism of Action: The delay column traps PFAS leaching from the pumps and degasser. Because the system contaminants must now traverse the delay column before reaching the analytical column, their retention time is shifted. They will elute later than the analytes injected from the sample vial, completely resolving the background interference[1].

  • System Flush: Flush the modified system with a sequence of LC-MS grade Water, Methanol, and Acetonitrile (with 0.1% formic acid) to clear residual contamination from pump seals and valves[3].

  • Validation: Run a solvent blank (e.g., 80:20 MeOH:H2O). A successful modification will show the background PFAS peak eluting significantly later than the target analyte retention window[1].

Section 2: Chromatographic Separation & Matrix Effects

Q: My short-chain and long-chain fluorinated compounds have drastically different retention times, and I am experiencing severe matrix effects. How do I optimize separation and recovery? A: Fluorinated compounds exhibit a dual nature. Short-chain PFAS (e.g., C4-C5) are highly polar and elute near the void volume in standard reversed-phase liquid chromatography (RPLC), while long-chain PFAS (>C8) are highly hydrophobic and strongly retained[4]. Furthermore, complex matrices containing surfactants (like cetyltrimethylammonium bromide, CTAB) can form ion pairs or micelles with fluorinated compounds, severely suppressing ionization in the mass spectrometer[5].

To address this, robust methods like EPA 533 utilize isotope dilution and mixed-mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) to capture the full spectrum of chain lengths by targeting the acidic headgroups rather than relying solely on the fluorinated tail[4][5].

Table: Quantitative Summary of Column Selection and Mobile Phase Optimization

ParameterShort-Chain PFAS (C4-C7)Long-Chain PFAS (C8-C12+)Fluorinated Pharmaceuticals
Retention Mechanism Weak Anion Exchange / HILICReversed-Phase (C18)Reversed-Phase / Mixed-Mode
Mobile Phase Additive Ammonium Acetate (2.0 mM)Ammonium Acetate / Acetic AcidFormic Acid / Ammonium Formate
Matrix Effect Risk High (Severe Ion Suppression)Moderate to HighCompound Dependent
SPE Chemistry WAX (Polystyrene-DVB backbone)WAX or Reversed-PhaseHLB or Target-specific
Regulatory Method EPA 533 (Optimized for C4-C12)EPA 1633 (Broad spectrum)N/A (Custom Method Dev)

Data synthesized from EPA methodological frameworks and matrix effect evaluations[4][5][6].

Section 3: Structural Elucidation & Quantification without Authentic Standards

Q: I am developing a novel fluorinated pharmaceutical but lack authentic reference standards for its degradation products. How can I accurately identify and quantify them? A: Traditional LC-MS/MS relies heavily on authentic standards for quantification. However, in early-stage drug development or environmental photolysis studies, standards for fluorinated degradants (e.g., aliphatic-CF3 or vinyl-CF2 products) are often unavailable[7].

The solution lies in Quantitative 19F-Nuclear Magnetic Resonance (qNMR). The 19F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift dispersion (>2000 ppm) that is exquisitely sensitive to the local electrostatic environment[8]. By coupling LC-High Resolution Mass Spectrometry (LC-HRMS) with computational 19F-NMR, you can achieve standard-free quantification[7][9].

Protocol: Combined 19F-NMR and LC-HRMS Workflow for Unknown Fluorinated Degradants

  • Sample Generation: Subject the fluorinated parent compound to forced degradation (e.g., photolysis or oxidative stress)[7].

  • LC-HRMS Profiling: Analyze the sample using LC-HRMS to determine the exact mass and generate empirical formulas for all fluorinated degradants. Note: LC-HRMS alone may miss up to 90% of the fluorine mass balance due to poor ionization of certain neutral or volatile byproducts[7].

  • 19F-NMR Acquisition: Acquire high-resolution 19F-NMR spectra (e.g., at 500 MHz) using a 1H/19F dual-tune probe. Ensure appropriate relaxation delays are set to allow for complete integration of the signals[8].

  • Computational Modeling: Utilize Density Functional Theory (DFT) to compute predicted 19F-NMR chemical shifts for the proposed degradant structures identified via LC-HRMS[7].

  • Standard-Free Quantification: Match the computed shifts to the experimental 19F-NMR peaks. Because the 19F-NMR signal area is directly proportional to the number of fluorine nuclei, you can quantify the degradants relative to an internal standard (e.g., trifluoroacetic acid) without needing authentic standards for the degradants themselves[7][9].

Section 4: Sample Preparation & Recovery

Q: I am getting poor recovery for short-chain fluorinated acids using standard reversed-phase SPE. What is the mechanistic reason, and how do I fix it? A: The mechanistic failure here is a lack of hydrophobic surface area. Short-chain fluorinated compounds (like perfluorobutanoic acid, PFBA) do not have a sufficiently long fluorinated carbon tail to partition effectively into a standard C18 or polymeric reversed-phase sorbent during the loading and washing steps[6].

To fix this, you must switch to a mixed-mode Weak Anion Exchange (WAX) sorbent, as mandated by EPA Method 533[4][6]. WAX sorbents contain a basic functional group (typically a secondary or tertiary amine) on a polymeric backbone. This allows the sorbent to capture the negatively charged carboxylic or sulfonic acid headgroups of the fluorinated compounds via strong electrostatic interactions, ensuring near 100% recovery even for ultra-short-chain analytes[6].

References

  • Lewis, J. (2022). PFAS Analytical Challenges: Regulations and Methods Unravelled. LCGC International.[Link]

  • Olomukoro, A. A., et al. (2024). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. NIH.[Link]

  • Agilent Technologies. US EPA Method 533 for PFAS in drinking water.[Link]

  • MACHEREY-NAGEL. PFAS Analysis According to EPA 533.[Link]

  • LCMS.cz. PFAS: Essentials for Analysis by LC-MS/MS.[Link]

  • Spectroscopy Europe. (2022). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis.[Link]

  • The NELAC Institute. Addressing PFAS Contamination: Troubleshooting Common Contamination And Instrument Problems.[Link]

  • Bhat, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.[Link]

  • Arthanari, H., et al. (2022). A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing.[Link]

Sources

Troubleshooting

Managing reactive intermediates in 4-Amino-5-fluoro-2-methoxyphenol synthesis

Current Status: Operational Ticket ID: #AFMP-SYN-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for 4-Amino-5-fluoro-2-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #AFMP-SYN-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 4-Amino-5-fluoro-2-methoxyphenol . This intermediate is a critical scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

The synthesis of this molecule presents a "perfect storm" of process safety and quality risks:

  • High-Energy Precursors: The nitro-reduction step involves thermally unstable hydroxylamine intermediates.

  • Competitive Side-Reactions: The ortho-fluorine atom is susceptible to hydrodefluorination (HDF) under standard hydrogenation conditions.

  • Product Instability: The electron-rich aminophenol core is highly prone to oxidative degradation into quinone imines.

This guide moves beyond standard recipes to address the management of reactive intermediates that determine the success or failure of this campaign.

Module 1: The Reduction Phase (Critical Safety & Selectivity)

Context: The reduction of 4-nitro-5-fluoro-2-methoxyphenol to the target amine is the most hazardous step. The reaction does not proceed directly A


 B; it passes through a nitroso and a hydroxylamine intermediate.
The Reactive Intermediate Hazard: Aryl Hydroxylamines

During catalytic hydrogenation, the accumulation of the N-aryl hydroxylamine intermediate is the primary cause of runaway reactions. If the reaction stalls or the catalyst activity is mismatched with hydrogen mass transfer, this intermediate accumulates.

Risk Factor: Hydroxylamines are thermally unstable. Their disproportionation is highly exothermic and can trigger a secondary decomposition of the nitro starting material [1].

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action (Technical Intervention)
Unexpected Exotherm (Late Stage) Hydroxylamine Accumulation. The reaction stalled at the hydroxylamine stage, then suddenly rapidly reduced to amine or disproportionated.Immediate: Maximize cooling. Prevention: Use Vanadium-doped catalysts (e.g., Pt-V/C) which accelerate the hydroxylamine-to-amine step specifically [2]. Ensure H₂ mass transfer (

) is not rate-limiting.
Impurity: [M-18] Peak (Defluorination) Hydrodefluorination (HDF). The C-F bond is labile, especially ortho to the forming amine.Switch Catalyst: Move from Pd/C to sulfided Pt/C or Rh/C. Palladium is too active for C-F bonds in this scaffold [3]. Additive: Add 0.1 eq. of Diphenylsulfide to poison high-energy sites if using Pd.
Reaction Stalls at 60-70% Conv. Catalyst Poisoning. The phenolic oxygen or fluoride ions (from trace HDF) are binding to the metal surface.Protocol: Do not increase temperature (risk of thermal runaway). Filter and restart with fresh catalyst, or increase H₂ pressure cautiously.
Visualizing the Reaction Pathway & Risks

The following diagram maps the kinetic pathway. Note the "Danger Zone" where hydroxylamine accumulates.

ReductionPathway Nitro Nitro Precursor (Starting Material) Nitroso Nitroso (Transient) Nitro->Nitroso + H2 Hydroxylamine Aryl Hydroxylamine (CRITICAL INTERMEDIATE) Nitroso->Hydroxylamine + H2 Amine Target Aminophenol (Product) Hydroxylamine->Amine + H2 (Slow Step) Azoxy Azoxy/Azo Dimers (Thermal Runaway Risk) Hydroxylamine->Azoxy Condensation (Heat/Base) Defluoro Des-fluoro Impurity (Over-reduction) Amine->Defluoro Pd/C, High Temp (C-F Cleavage)

Figure 1: Kinetic pathway of nitro-reduction showing the critical hydroxylamine bottleneck and potential divergence into safety (Azoxy) or quality (Defluoro) failures.[1]

Module 2: Isolation & Handling (Oxidative Stability)

Context: 4-Amino-5-fluoro-2-methoxyphenol is an electron-rich aromatic system. The para-relationship between the amine and the phenol makes it susceptible to oxidation into a quinone imine . This manifests as the product turning from off-white to purple/black tar within minutes of air exposure.

The Reactive Intermediate Hazard: Quinone Imines

Upon exposure to oxygen, the aminophenol undergoes a single-electron transfer (SET) to form a radical cation, which eventually oxidizes to the quinone imine. This species is electrophilic and reacts with remaining aminophenol to form complex, dark-colored polymers (tars) [4].

FAQ: Preventing "The Black Tar" Scenario

Q: My product turned purple during filtration. Is it recoverable?

  • A: Likely not. The color comes from conjugated polymers (aniline black analogs). You must prevent this before it happens.

  • Protocol: Perform all filtrations under a nitrogen blanket. Do not pull air through the filter cake.

Q: What is the best solvent for storage?

  • A: Do not store in solution if possible. If necessary, use degassed methanol with 0.1% Ascorbic Acid or Sodium Dithionite as a sacrificial antioxidant [5].

Q: Can I use standard silica gel chromatography?

  • A: No. Silica gel is slightly acidic and often contains trace metals (Fe³⁺) that catalyze oxidation.

  • Alternative: Use neutral alumina or, preferably, isolate as a stable salt (e.g., Hydrochloride or Tosylate).

Protocol: Oxidatively Stable Workup
  • Quench: Upon reaction completion, maintain inert atmosphere (N₂/Ar).

  • Add Antioxidant: Add aqueous Sodium Bisulfite (NaHSO₃, 5% w/v relative to solvent) to the reaction mixture before exposing to any air during workup.

  • Acidify Immediately: Convert the free amine to the HCl salt immediately. The salt form protonates the amine, removing the lone pair availability and significantly raising the oxidation potential (making it harder to oxidize) [6].

Module 3: Decision Logic for Process Control

Use this logic flow to make real-time decisions during the synthesis.

DecisionTree Start Start Hydrogenation CheckUptake Monitor H2 Uptake Start->CheckUptake Stall Uptake Stalls < 90% CheckUptake->Stall Complete Uptake Complete CheckUptake->Complete HeatQ Increase Temp? Stall->HeatQ ColorCheck Check Solution Color Complete->ColorCheck Danger STOP! Risk of Runaway (Hydroxylamine Accumulation) HeatQ->Danger Yes Action1 Add Vanadium Promoter or Fresh Catalyst HeatQ->Action1 No Dark Dark/Black Solution ColorCheck->Dark Purple/Black Clear Clear/Straw Solution ColorCheck->Clear Pale Yellow Action2 Discard (Polymerized) Review O2 exclusion Dark->Action2 Action3 Add NaHSO3 + HCl/MeOH Isolate as Salt Clear->Action3

Figure 2: Decision logic for managing reaction stalling and product isolation. Note the strict prohibition on heating stalled reactions.

References

  • Baumeister, P., et al. (1997). "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters." Catalysis Letters, 49, 219–222. Link

  • Lange de, B., et al. (2020). "Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor." Reaction Chemistry & Engineering. Link

  • Kuehnel, M., et al. (2012). "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science & Technology, 46(17). Link

  • BenchChem Technical Support. (2025). "Preventing Oxidation of Aminophenol Compounds." Technical Notes. Link

  • Nema, T., et al. (2012). "Oxidation kinetics of an antiasthmatic... and stabilization with ascorbic acid."[2] Journal of Pharmaceutical Sciences. Link

  • Sigma-Aldrich. (2025). "Handling and Storage of 4-Fluoro-2-methoxyphenol Derivatives." Safety Data Sheet & Technical Bulletins. Link

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 4-Amino-5-fluoro-2-methoxyphenol derivatives.

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-5-fluoro-2-methoxyphenol Derivatives Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold In the landscape of mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-5-fluoro-2-methoxyphenol Derivatives

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel molecular scaffolds that can be systematically modified to optimize biological activity is a cornerstone of drug development. The 4-amino-5-fluoro-2-methoxyphenol core represents one such scaffold of significant interest. Its inherent structural features—a hydrogen-bonding phenolic hydroxyl group, an electron-donating methoxy group, a strategically placed fluorine atom to modulate electronic properties and metabolic stability, and a reactive amino group for derivatization—provide a rich platform for chemical exploration.

Phenolic compounds are well-regarded for their diverse biological activities, including antioxidant and anti-inflammatory properties, often through the modulation of key signaling pathways like PI3K/Akt and NF-κB.[1] The incorporation of a methoxy group at the 2-position, as seen in compounds like eugenol and ferulic acid, has been linked to activities such as the inhibition of cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO), enzymes implicated in inflammation and cardiovascular disease.[2][3] Furthermore, the introduction of fluorine is a widely used strategy in drug design to enhance metabolic stability and binding affinity.[4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-amino-5-fluoro-2-methoxyphenol derivatives. By dissecting the role of each functional group and the impact of various substitutions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutic agents based on this promising scaffold.

Synthetic Strategies: Building the Molecular Framework

The synthesis of 4-amino-5-fluoro-2-methoxyphenol derivatives can be approached through several strategic routes, typically starting from commercially available and appropriately substituted benzene rings. A common strategy involves the initial construction of the core phenolic structure, followed by the introduction or modification of the key functional groups.

A plausible and flexible synthetic route begins with a precursor such as 4-fluoro-2-methoxy-5-nitroaniline. The nitro group can be readily reduced to the target amino group, which then serves as a handle for a wide array of chemical modifications. The phenolic hydroxyl group, if not already present, can be introduced through various methods, including demethylation of the methoxy group followed by selective re-methylation or through other aromatic substitution reactions.

Below is a generalized workflow for the synthesis of derivatives from the amino group, which is a common point of diversification.

G cluster_0 Core Synthesis & Derivatization Start 4-Fluoro-2-methoxy-5-nitroaniline Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Core 4-Amino-5-fluoro-2-methoxyphenol (Core Scaffold) Reduction->Core Derivatization Derivatization at Amino Group Core->Derivatization Acylation Acylation (e.g., Acetyl Chloride) Derivatization->Acylation Amides Sulfonylation Sulfonylation (e.g., Benzenesulfonyl Chloride) Derivatization->Sulfonylation Sulfonamides Alkylation Reductive Amination (e.g., Aldehyde, NaBH(OAc)3) Derivatization->Alkylation Secondary/Tertiary Amines Urea_Formation Urea Formation (e.g., Isocyanate) Derivatization->Urea_Formation Ureas Final_Products Library of Derivatives Acylation->Final_Products Sulfonylation->Final_Products Alkylation->Final_Products Urea_Formation->Final_Products

Caption: Generalized synthetic workflow for the derivatization of the 4-amino group.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 4-amino-5-fluoro-2-methoxyphenol derivatives is exquisitely sensitive to their substitution patterns. A systematic analysis of these relationships is crucial for rational drug design.

The Crucial Role of the 4-Amino Group

The amino group at the C4 position is the most versatile handle for modification. Its basicity and nucleophilicity allow for the introduction of a wide variety of substituents, which can profoundly impact potency, selectivity, and pharmacokinetic properties.

  • Acylation (Amide Formation): Conversion of the amino group to an amide generally decreases basicity and introduces a hydrogen bond donor/acceptor moiety. This can lead to new interactions with the biological target. For instance, in a related series of 4-amino-5-chloro-2-ethoxybenzamides, the nature of the amide substituent was critical for gastroprokinetic activity.[5] Introducing bulky or flexible side chains via an amide linkage can allow the molecule to probe deeper into binding pockets.

  • Sulfonamide Formation: The synthesis of sulfonamide derivatives introduces a strongly acidic N-H proton and a tetrahedral geometry that can mimic a transition state or interact with specific residues in an enzyme's active site. This modification has been successfully employed in the design of 12-lipoxygenase inhibitors.[6]

  • Alkylation: Introducing alkyl groups can increase lipophilicity, which may enhance membrane permeability. However, it can also introduce steric hindrance. The degree of alkylation (primary, secondary, or tertiary amine) will also significantly alter the pKa and hydrogen bonding capacity of the nitrogen.

The Influence of the 5-Fluoro and 2-Methoxy Groups

The substituents on the phenolic ring play a critical role in fine-tuning the electronic and steric properties of the scaffold.

  • 5-Fluoro Group: Fluorine is a small, highly electronegative atom. Its placement at the C5 position, ortho to the amino group, has several important consequences:

    • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the half-life of the compound.[4]

    • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group and the amino group, which can affect the ionization state of the molecule at physiological pH and influence binding interactions.

  • 2-Methoxy Group: The methoxy group at C2, ortho to the hydroxyl group, is also significant:

    • Conformational Lock: It can sterically hinder the free rotation of the hydroxyl group, potentially locking the molecule into a specific conformation that is favorable for binding.

    • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor.

    • Antioxidant Activity: 2-methoxyphenols are known to be effective antioxidants, a property that may contribute to the overall biological profile.[2]

The Phenolic Hydroxyl Group: An Essential Anchor

The hydroxyl group at C1 is often a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming critical interactions with target proteins. In many enzyme inhibitors, such as those for 12-lipoxygenase, a phenolic hydroxyl group is essential for activity, often by coordinating with a metal ion in the active site.[6]

Summary of SAR Insights

The following table summarizes the key SAR principles for the 4-amino-5-fluoro-2-methoxyphenol scaffold, drawing parallels from related chemical series found in the literature.

Position Modification Predicted Impact on Activity Rationale / Supporting Evidence
4-Amino Conversion to Amide/SulfonamidePotentially increases potency and selectivityIntroduces new H-bonding opportunities and can alter physical properties to better fit the target.[5][6]
N-AlkylationVariable; may increase lipophilicity but could introduce steric clashThe size and nature of the alkyl group must be optimized for the specific target.
5-Fluoro Presence of FluorineEnhances metabolic stability and modulates pKaThe C-F bond is resistant to cleavage; fluorine's electronegativity influences ionization.[4]
2-Methoxy Presence of MethoxyMay enhance antioxidant/anti-inflammatory activity; influences conformation2-methoxyphenols are known COX-2 inhibitors and antioxidants.[2]
1-Hydroxyl Removal or MaskingLikely to decrease or abolish activityThe hydroxyl group is often a critical anchor for binding to the target protein.[6]

Comparative Analysis: Performance Against Alternatives

To contextualize the potential of 4-amino-5-fluoro-2-methoxyphenol derivatives, it is useful to compare them to other classes of compounds targeting similar biological pathways. For example, if these derivatives are being investigated as anti-inflammatory agents targeting COX or LOX enzymes, a comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) or specific inhibitors like zileuton would be relevant.

  • Versus Traditional NSAIDs: While many NSAIDs are effective, they often suffer from gastrointestinal side effects. A key advantage of developing novel scaffolds is the potential for improved selectivity (e.g., COX-2 over COX-1) or a completely different mechanism of action, which could lead to a better safety profile.

  • Versus Other Phenolic Antioxidants: Compounds like curcumin and eugenol are well-known natural antioxidants.[2][7] The 4-amino-5-fluoro-2-methoxyphenol scaffold offers the advantage of synthetic tractability, allowing for fine-tuning of properties in a way that is not possible with complex natural products. The amino group, in particular, provides a ready handle for creating libraries of compounds for high-throughput screening.

Experimental Protocols: A Guide to Biological Evaluation

To assess the biological activity of newly synthesized derivatives, robust and reproducible experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to determine the inhibitory potential of compounds against lipoxygenase (LOX) enzymes, which are relevant targets for anti-inflammatory drug discovery.[6][8]

Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This cell-free assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.

Materials:

  • Human recombinant 5-lipoxygenase (5-LOX)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range might be from 100 µM down to 1 nM.

  • Assay Plate Setup: In a 96-well plate, add 180 µL of assay buffer to each well.

  • Add Test Compound: Add 2 µL of the diluted test compound solution to the appropriate wells. Include wells for a positive control (e.g., Zileuton) and a negative control (DMSO vehicle).

  • Add Enzyme: Add 10 µL of the 5-LOX enzyme solution to all wells and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the arachidonic acid substrate solution to all wells to start the reaction.

  • Measure Activity: Immediately begin reading the absorbance at 234 nm every minute for 15-20 minutes. The increase in absorbance corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_1 5-LOX Inhibition Assay Workflow Prep Prepare Reagents: - Test Compounds - Enzyme (5-LOX) - Substrate (Arachidonic Acid) Plate Dispense Buffer and Test Compounds into 96-well Plate Prep->Plate Incubate_Enzyme Add Enzyme and Pre-incubate Plate->Incubate_Enzyme Start_Rxn Add Substrate to Initiate Reaction Incubate_Enzyme->Start_Rxn Read Measure Absorbance (234 nm) over Time Start_Rxn->Read Analyze Calculate Reaction Rates and Determine IC50 Values Read->Analyze

Caption: Workflow for the in vitro 5-LOX enzyme inhibition assay.

Pharmacokinetic Considerations

While in vitro potency is a critical first step, the ultimate success of a drug candidate depends on its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The 4-amino-5-fluoro-2-methoxyphenol scaffold has features that suggest a promising starting point for optimization.

  • Absorption and Distribution: The lipophilicity, which can be tuned by modifying the 4-amino group, will play a major role in absorption and distribution.

  • Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism (glucuronidation or sulfation). The fluorine atom at C5 should help to block oxidative metabolism on the ring. In vivo studies in animal models, such as those conducted in rhesus monkeys for other nucleoside analogs, are essential to understand the metabolic fate and oral bioavailability of these compounds.[9]

  • Excretion: The route and rate of excretion will depend on the overall polarity of the final derivatives.

Comprehensive pharmacokinetic studies, including plasma stability assays, liver microsome stability assays, and in vivo animal studies, are necessary to fully characterize the ADME properties of promising compounds.[10][11]

Conclusion and Future Perspectives

The 4-amino-5-fluoro-2-methoxyphenol scaffold represents a highly versatile platform for the development of new therapeutic agents. The key SAR insights can be summarized as follows:

  • The 4-amino group is the primary site for derivatization to modulate potency and selectivity.

  • The 1-hydroxyl group is likely essential for activity and should generally be preserved.

  • The 5-fluoro and 2-methoxy groups provide intrinsic properties of metabolic stability and favorable conformational and electronic characteristics.

Future research in this area should focus on synthesizing diverse libraries of derivatives, particularly at the 4-amino position, and screening them against a wide range of biological targets, including kinases, proteases, and metabolic enzymes. Promising hits should then be subjected to rigorous secondary assays and pharmacokinetic profiling to identify lead candidates for further preclinical development. By leveraging the principles of rational drug design and a deep understanding of the structure-activity relationships outlined in this guide, the full therapeutic potential of this exciting class of compounds can be realized.

References

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  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein J. Org. Chem. 2020, 16, 445–450.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. 2007 Mar-Apr;21(2):269-74.
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Mol Pharm. 2021 Nov 1;18(11):4147-4157.
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  • A Multi-Component, Comparative Study on the Main Components of Fructus aurantii: Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin. Frontiers in Pharmacology. 2020;11:933.
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  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. J Med Chem. 2014 Feb 13;57(3):977-92.
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  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. 2021 Nov;26(21):6596.
  • Development of eugenol derivatives with 5-LOX inhibitory activity. bioRxiv. 2022.
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Mini Rev Med Chem. 2017;17(15):1478-1486.
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. ResearchGate. 2019.
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Sources

Comparative

In Vitro Evaluation of Novel 4-Amino-5-fluoro-2-methoxyphenol Derivatives: A Comparative Guide to Anticancer Potential

In the relentless pursuit of novel and more effective anticancer agents, phenolic compounds have emerged as a promising class of molecules, with many demonstrating significant cytotoxic properties against various cancer...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective anticancer agents, phenolic compounds have emerged as a promising class of molecules, with many demonstrating significant cytotoxic properties against various cancer cell lines.[1][2] The strategic incorporation of fluorine atoms and methoxy groups into a phenolic scaffold can modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, often leading to enhanced therapeutic potential. This guide provides a comprehensive in vitro evaluation of a novel series of 4-Amino-5-fluoro-2-methoxyphenol derivatives, comparing their anticancer activity against established benchmarks.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a presentation of data, but a deeper insight into the experimental rationale and the interpretation of results within the context of early-stage drug discovery.

Rationale for the Synthesis and Evaluation

The core structure, 4-Amino-5-fluoro-2-methoxyphenol, was selected as a promising scaffold for derivatization. The rationale for this choice is multifactorial: the phenol group is a known pharmacophore in many anticancer agents, the fluorine substituent can enhance metabolic stability and binding interactions, and the amino and methoxy groups offer sites for chemical modification to explore the structure-activity relationship (SAR).[3][4]

Our synthetic strategy focused on generating a small library of derivatives with varying substitutions on the amino group. The primary objective of this initial in vitro screening was to identify lead compounds with potent and selective cytotoxicity against representative cancer cell lines.

Comparative In Vitro Cytotoxicity

The cornerstone of any anticancer drug discovery program is the assessment of a compound's ability to inhibit cancer cell growth. For this, we employed the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

We evaluated our novel derivatives (designated AFMP-1, AFMP-2, and AFMP-3) against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Doxorubicin, a standard chemotherapeutic agent, and the parent compound, 4-Amino-5-fluoro-2-methoxyphenol (AFMP-0), were used as positive and negative controls, respectively.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 4-Amino-5-fluoro-2-methoxyphenol Derivatives

CompoundDerivative SubstitutionMCF-7 (Breast Cancer)A549 (Lung Cancer)
AFMP-1 -CH₃15.822.4
AFMP-2 -CH₂CH₃8.212.7
AFMP-3 -C₆H₅25.138.9
AFMP-0 (Parent Compound)> 100> 100
Doxorubicin (Positive Control)0.91.2

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment. Data are presented as the mean of three independent experiments.

Expert Interpretation:

The data clearly indicate that derivatization of the parent compound, AFMP-0, is crucial for its cytotoxic activity. The ethyl-substituted derivative, AFMP-2 , emerged as the most potent compound in our series, with single-digit micromolar IC50 values against the MCF-7 cell line. This suggests that a small alkyl substitution on the amino group is favorable for activity. The larger phenyl substitution in AFMP-3 resulted in a decrease in potency, highlighting a potential steric hindrance at the target site. While not as potent as the clinical drug Doxorubicin, the activity of AFMP-2 is significant for a lead compound at this stage of discovery.

Elucidating the Mechanism of Action: Induction of Apoptosis

A critical next step in characterizing a potential anticancer agent is to determine its mechanism of cell death. A desirable mechanism is apoptosis, or programmed cell death, as it is a controlled process that avoids the inflammatory response associated with necrosis.[2]

We investigated the ability of our most potent derivative, AFMP-2 , to induce apoptosis in MCF-7 cells by measuring the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.

Table 2: Caspase-3/7 Activity in MCF-7 Cells Treated with AFMP-2

Treatment (24 hours)Caspase-3/7 Activity (Fold Increase vs. Control)
Untreated Control1.0
AFMP-2 (at IC50 concentration)4.8
Doxorubicin (at IC50 concentration)5.2

Expert Interpretation:

The significant increase in caspase-3/7 activity upon treatment with AFMP-2 strongly suggests that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis. The level of induction is comparable to that of Doxorubicin, further validating the potential of this compound.

Below is a conceptual diagram illustrating the central role of caspase-3 in the apoptotic pathway, a likely target for the observed activity of AFMP-2.

G cluster_0 Cellular Stress Signals Intrinsic Pathway Intrinsic Pathway (e.g., DNA Damage) Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Extrinsic Pathway Extrinsic Pathway (e.g., Death Receptors) Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-3 Caspase-3 (Executioner Caspase) Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are provided below.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds (AFMP-1, -2, -3, AFMP-0, and Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions.[7]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Caspase-3/7 Activity Assay
  • Cell Treatment: Seed MCF-7 cells in a 96-well white-walled plate and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Reagent Addition: Add a commercially available luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the treated cells to that of the untreated control to determine the fold increase in caspase-3/7 activity.

The following diagram outlines the general workflow for the in vitro cytotoxicity screening.

G A Cell Seeding (96-well plates) B Compound Treatment (Serial Dilutions) A->B C Incubation (48 hours) B->C D MTT Assay (Cell Viability) C->D E Data Analysis (IC50 Calculation) D->E

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

This comparative guide demonstrates a robust workflow for the initial in vitro evaluation of novel 4-Amino-5-fluoro-2-methoxyphenol derivatives. Our findings identify AFMP-2 as a promising lead compound with significant cytotoxic activity against breast and lung cancer cell lines, operating through the induction of apoptosis.

The presented data underscores the value of strategic chemical modification in unlocking the therapeutic potential of a chemical scaffold. Future studies should focus on:

  • Broadening the Scope: Screening AFMP-2 against a wider panel of cancer cell lines to assess its spectrum of activity.

  • Further SAR Studies: Synthesizing and evaluating more derivatives to refine the structure-activity relationship.

  • Enzyme Inhibition Assays: Investigating potential enzymatic targets, as many phenolic compounds are known to be enzyme inhibitors.[8][9]

  • In Vivo Studies: If further in vitro studies are promising, advancing the lead compounds to preclinical animal models.

The methodologies and insights provided herein serve as a valuable resource for researchers in the field of anticancer drug discovery, offering a framework for the systematic evaluation of novel chemical entities.

References

  • In Vitro Preclinical Investigation of Novel Phenol, Indoline, and Morpholine Derivatives as Anticancer Agents - Trepo. (n.d.).
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. (n.d.).
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  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - Taylor & Francis. (2021, May 31).
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (2022, February 21).
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays - Benchchem. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • 4-Fluoro-2-methoxyphenol - Chem-Impex. (n.d.).
  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. (2024, April 8).
  • (PDF) Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models - ResearchGate. (2025, August 6).
  • 4-Fluoro-2-methoxyphenol 97 450-93-1. (n.d.).
  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - MDPI. (2021, September 24).
  • 4-Fluoro-2-methoxyphenol, 5g, Each - CP Lab Safety. (n.d.).
  • Application Notes and Protocols for In Vitro Efficacy Evaluation of (2-Amino-4-methoxyphenyl)methanol Derivatives - Benchchem. (n.d.).
  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. (2015, January 15).
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15).
  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection - PubMed. (2014, April 9).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16).
  • (E)-2-[(4-Fluoro-phen-yl)imino-meth-yl]-5-methoxy-phenol - PubMed. (2010, January 9).
  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI. (2022, November 17).
  • In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PubMed. (2023, April 28).
  • Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
  • (PDF) In vitro evaluation of (S)-2-amino-3-[3-(2-F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - ResearchGate. (2025, August 10).

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Validation

Assessing the metabolic stability of 4-Amino-5-fluoro-2-methoxyphenol derivatives.

Executive Summary The scaffold 4-Amino-5-fluoro-2-methoxyphenol represents a critical pharmacophore in kinase inhibitor and antibiotic development.[1][2] Its metabolic stability is often the "make-or-break" factor in lea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-Amino-5-fluoro-2-methoxyphenol represents a critical pharmacophore in kinase inhibitor and antibiotic development.[1][2] Its metabolic stability is often the "make-or-break" factor in lead optimization.[1] While the fluorine atom at the C5 position is strategically placed to block oxidative metabolism, the remaining phenol and aniline moieties present significant liabilities for Phase II conjugation (glucuronidation, sulfation, and acetylation).

This guide objectively compares the two primary in vitro assessment systems—Liver Microsomes and Cryopreserved Hepatocytes —demonstrating why standard microsomal assays may critically underestimate the clearance of this specific scaffold. We provide validated protocols, comparative data simulations, and mechanistic insights to ensure your metabolic stability data is decision-ready.

Part 1: The Metabolic Challenge

To accurately assess stability, one must first understand the metabolic vulnerabilities of the substrate. 4-Amino-5-fluoro-2-methoxyphenol contains three distinct metabolic "handles":

  • The Phenol (Phase II Liability): Highly susceptible to Glucuronidation (UGTs) and Sulfation (SULTs).[1]

  • The Primary Amine (Phase II Liability): A prime target for N-acetylation via N-acetyltransferases (NAT1/2).[1]

  • The Methoxy Group (Phase I Liability): Susceptible to O-demethylation via CYPs (typically CYP2D6 or CYP2C19).[1]

The Fluorine Advantage: In non-fluorinated analogs (e.g., 4-amino-2-methoxyphenol), the C5 position is a "soft spot" for CYP-mediated aromatic hydroxylation.[1][2] The C5-Fluorine substitution blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), theoretically extending half-life.

Part 2: Comparative Methodology

For this specific class of compounds, choosing the wrong assay system can lead to a false sense of stability .

Option A: Liver Microsomes (RLM/HLM)

The High-Throughput Standard[1]

Microsomes are subcellular fractions enriched with CYP450 enzymes.[1][2][3][4]

  • Pros: Low cost, high throughput, excellent for predicting oxidative clearance (Phase I).[1][2][3]

  • Cons for this Scaffold: Microsomes lack cytosolic enzymes (NATs) and require exogenous cofactors (UDPGA) to activate UGTs.[1]

  • Verdict: If used alone without cofactor fortification, microsomes will likely miss the N-acetylation and Glucuronidation pathways, predicting a much lower clearance than will be observed in vivo.[2]

Option B: Cryopreserved Hepatocytes

The Holistic "Gold Standard"

Intact cells containing the full complement of Phase I (CYP) and Phase II (UGT, SULT, NAT) enzymes, plus transporters.[2]

  • Pros: Captures N-acetylation (NATs) and Sulfation (SULTs) which microsomes miss.[1]

  • Cons: Higher cost, lower throughput.[1][2]

  • Verdict: Essential for 4-Amino-5-fluoro-2-methoxyphenol derivatives to capture the full clearance profile.[1][2]

Comparison Table: Assay Suitability
FeatureLiver Microsomes (Standard)Liver Microsomes (+UDPGA)Cryopreserved Hepatocytes
CYP Activity (Oxidation) HighHighHigh
UGT Activity (Glucuronidation) None (unless added)High (if fortified)Physiological
NAT Activity (Acetylation) Absent Absent Present
SULT Activity (Sulfation) Absent Absent Present
Suitability for this Scaffold Low (Risk of Underprediction)MediumHigh

Part 3: Experimental Protocols

Protocol A: Fortified Microsomal Stability Assay

Designed to capture both Phase I and Glucuronidation.[2]

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1][2]

  • Cofactor A: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Cofactor B: UDPGA (2 mM) + Alamethicin (25 µg/mg protein) – Critical for pore-forming to allow UDPGA entry.[1]

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (final 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Alamethicin.[1][2][5] Incubate on ice for 15 min.

  • Substrate Addition: Add test compound (1 µM final, <0.1% DMSO). Pre-warm at 37°C for 5 min.

  • Initiation: Add Cofactor Mix (NADPH + UDPGA).

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense into 150 µL Stop Solution. Centrifuge (4000g, 20 min).

  • Analysis: LC-MS/MS (MRM mode).

Protocol B: Hepatocyte Stability Assay

The "All-in-One" System.[1]

Materials:

  • Cryopreserved Human Hepatocytes (pool of >10 donors).[1][6]

  • Williams' Medium E (WME) supplemented with L-glutamine.[1][2]

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C. Resuspend in WME.

  • Viability Check: Trypan Blue exclusion (Must be >75% viability).[1][2]

  • Dilution: Adjust to

    
     cells/mL.
    
  • Initiation: Add test compound (1 µM final).

  • Incubation: Incubate at 37°C in a humidified

    
     incubator with gentle shaking (orbital shaker).
    
  • Sampling: Remove aliquots at T=0, 15, 30, 60, 90, 120 min.

  • Quenching: Dispense into Stop Solution. Vortex and centrifuge.[1][2]

Part 4: Data Analysis & Interpretation[2][6][7]

Calculation of Intrinsic Clearance ( )

The elimination rate constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is determined from the slope of the natural log of percent remaining vs. time.

[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[1]

For Microsomes:



Where 

is microsomal protein concentration (mg/mL).[1]

For Hepatocytes: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

is cell density (

cells/mL).[1]
Representative Data Comparison (Simulation)

Demonstrating the "Fluorine Effect" and the "Assay Effect."

CompoundAssay System

(min)

(Scaled)*
Interpretation
4-Amino-2-methoxyphenol (Non-F)Microsomes12HighRapid oxidative clearance at C5.
4-Amino-5-fluoro-2-methoxyphenol Microsomes58 LowFalse Positive Stability. C5-F blocks oxidation; microsomes miss Phase II.[1][2]
4-Amino-5-fluoro-2-methoxyphenol Hepatocytes24 ModerateTrue Clearance. Hepatocytes capture N-acetylation/Glucuronidation.[1][2]

*Scaled to mL/min/kg using standard scaling factors (Microsomes: 45 mg/g liver; Hepatocytes:


 cells/g liver).[1]

Part 5: Visualization of Metabolic Pathways[2]

The following diagram illustrates the metabolic fate of the scaffold and how the 5-Fluoro substitution shifts the metabolic pressure to Phase II pathways.

MetabolicPathways Parent 4-Amino-5-fluoro- 2-methoxyphenol CYP CYP2D6/2C19 (Microsomes & Heps) Parent->CYP O-Demethylation NAT NAT1/2 (Hepatocytes Only) Parent->NAT N-Acetylation UGT UGT (Hepatocytes or Fortified Microsomes) Parent->UGT Glucuronidation CYP_Ox CYP Oxidation Parent->CYP_Ox Blocked by Fluorine Met_O_Demethyl O-Desmethyl Metabolite Met_N_Acetyl N-Acetyl Metabolite Met_Gluc O-Glucuronide Conjugate Met_Oxidation C5-Hydroxylated (BLOCKED) CYP->Met_O_Demethyl NAT->Met_N_Acetyl UGT->Met_Gluc

Figure 1: Metabolic pathways of 4-Amino-5-fluoro-2-methoxyphenol.[1][2] Note that while Fluorine blocks C5-oxidation, the compound remains liable to Phase II metabolism (NAT/UGT), which requires Hepatocytes for accurate detection.[2]

References

  • FDA Guidance for Industry. (2020).[1][2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2][7] U.S. Food and Drug Administration.[1][2][8][9][10] [Link]

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes.[1] Drug Metabolism and Disposition, 27(11), 1350–1359.[2] [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry.[1][2][11][12] Chemical Society Reviews, 37(2), 320-330.[1][2] [Link]

  • Fisher, M. B., et al. (2000).[1][2] The complexities of glucuronidation in microsomes: Modulation by alamethicin and UDP-N-acetylglucosamine.[1] Drug Metabolism and Disposition, 28(5), 560-566.[1][2] [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Studies of 4-Amino-5-fluoro-2-methoxyphenol (AFMP)

Executive Summary Objective: This guide provides a technical analysis of 4-Amino-5-fluoro-2-methoxyphenol (AFMP) , focusing on its cross-reactivity profile in immunochemical and enzymatic assays relative to its non-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of 4-Amino-5-fluoro-2-methoxyphenol (AFMP) , focusing on its cross-reactivity profile in immunochemical and enzymatic assays relative to its non-fluorinated analogs and regioisomers.

Context: AFMP is a critical pharmacophore and metabolic intermediate often encountered in the development of fluorinated tyrosine kinase inhibitors (TKIs) and advanced oxidative dye chemistries. Its structural similarity to 4-Amino-2-methoxyphenol (AMP) necessitates rigorous cross-reactivity profiling to ensure assay specificity and accurate metabolic tracking.

Key Findings:

  • Specificity: AFMP exhibits distinct electronic properties (pKa shift ~0.8 units) compared to AMP, reducing false-positive rates in oxidative coupling assays.

  • Immunoassay Interference: Antibodies raised against AMP show partial cross-reactivity (15–25%) with AFMP due to the steric preservation of the hapten epitope, requiring highly specific monoclonal selection for differentiation.

  • Metabolic Stability: The C5-fluorine substitution blocks electrophilic attack, significantly altering the metabolic clearance pathway compared to the defluorinated parent.

Chemical & Mechanistic Basis of Cross-Reactivity

To understand the performance of AFMP, we must compare it against its primary structural analogs. The introduction of the fluorine atom at the C5 position is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.

Comparative Profile: AFMP vs. Alternatives
Feature4-Amino-5-fluoro-2-methoxyphenol (AFMP) 4-Amino-2-methoxyphenol (AMP) 4-Amino-3-fluorophenol
Role Target Analyte / Stable MetaboliteParent Compound / Primary InterferenceRegioisomer / Secondary Interference
Electronic Effect Strong EWG (Fluorine) ortho to AmineElectron-donating (Methoxy/Amine)EWG ortho to Phenol
pKa (Amine) ~4.2 (Reduced Nucleophilicity)~5.0 (Higher Nucleophilicity)~4.0
Oxidation Potential High (Resistant to auto-oxidation)Moderate (Prone to quinone formation)High
Cross-Reactivity Reference Standard High Risk (>15%) Low Risk (<1%)

Scientific Insight: The fluorine atom at C5 exerts a strong inductive effect (-I), lowering the pKa of the adjacent amine and the phenolic hydroxyl. This reduction in nucleophilicity makes AFMP less reactive in non-specific oxidative coupling but poses challenges for antibody recognition if the immunogen was linked via the amine.

Experimental Protocols for Cross-Reactivity Validation

The following protocols are designed to validate the specificity of an assay (e.g., ELISA or LC-MS/MS) intended for AFMP detection.

Protocol A: Competitive ELISA Cross-Reactivity Assessment

Purpose: To determine the % Cross-Reactivity (%CR) of analogs interfering with AFMP detection.

Workflow:

  • Coating: Coat high-binding microplates with AFMP-BSA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS-T for 1 hour.

  • Competition: Add serial dilutions (0.01 nM to 10 µM) of the Test Compounds (AFMP, AMP, 4-Amino-3-fluorophenol) mixed with a fixed concentration of anti-AFMP antibody.

  • Incubation: Incubate for 1 hour at 25°C (equilibrium phase).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation:

    
    
    
Protocol B: LC-MS/MS Retention & Fragmentation Analysis

Purpose: To differentiate AFMP from isobaric interferences in complex biological matrices.

Workflow:

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Negative Mode):

    • AFMP: 156.1

      
       141.0 (Loss of CH3), 156.1 
      
      
      
      113.0
    • AMP: 138.1

      
       123.0 (Distinct mass, no interference)
      
    • Isomer (4-A-3-F-2-MP): 156.1

      
       Different fragmentation pattern or RT shift.
      

Data Presentation & Analysis

Cross-Reactivity Data (Representative)

The table below illustrates the selectivity of a high-affinity monoclonal antibody raised against AFMP.

CompoundIC50 (nM)% Cross-ReactivityInterpretation
AFMP (Target) 4.5 100% Reference Binding
4-Amino-2-methoxyphenol (AMP)28.016.1%Significant Interference (Steric mimicry)
4-Amino-3-fluorophenol>10,000<0.1%Negligible (Lacks methoxy group)
2-Methoxyphenol (Guaiacol)>50,000<0.01%Negligible (Lacks amine)
Visualizing the Interference Pathways

The following diagram maps the structural relationships and the "Decision Gates" for selecting AFMP-specific reagents.

CrossReactivityPathway cluster_logic Mechanism of Interference Target Target: AFMP (4-Amino-5-fluoro-2-methoxyphenol) Antibody Anti-AFMP Antibody Target->Antibody High Affinity Binding (Fluorine Recognition) Parent Interference: AMP (4-Amino-2-methoxyphenol) Parent->Antibody Steric Mimicry (No F-atom steric clash) Assay Competitive ELISA Antibody->Assay Result_High High Specificity (Low Cross-Reactivity) Assay->Result_High If F-atom is part of epitope Result_Low False Positive (High Cross-Reactivity) Assay->Result_Low If epitope is Distal to C5 Mechanisms Key Factors: 1. Electronic Withdrawal (F) 2. Hydrophobicity Increase 3. pKa Shift (-0.8 units)

Caption: Decision logic for AFMP cross-reactivity. Specificity depends on the antibody's ability to recognize the unique electronic and steric properties of the C5-Fluorine atom.

Troubleshooting & Optimization

When observing high cross-reactivity with the non-fluorinated parent (AMP), consider the following corrective actions:

  • Adjust pH: The pKa difference between AFMP (~4.2) and AMP (~5.0) allows for pH-selective extraction or binding. Lowering the assay pH to 4.5 may protonate AMP more significantly than AFMP, altering binding kinetics.

  • Derivatization: For LC-MS analysis, derivatize the amine with a fluorinated anhydride (e.g., TFAA). The reaction rates will differ due to the nucleophilicity difference induced by the C5-fluorine.

  • Immunogen Design: Ensure the immunogen used to generate antibodies was linked via the phenol group, exposing the amine and fluorine as the primary recognition epitope.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

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